Product packaging for 2-Iodo-5-(m-tolyl)oxazole(Cat. No.:)

2-Iodo-5-(m-tolyl)oxazole

Cat. No.: B15328960
M. Wt: 285.08 g/mol
InChI Key: WNNVULRWDZYZOL-UHFFFAOYSA-N
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Description

2-Iodo-5-(m-tolyl)oxazole is a high-purity chemical building block designed for research and development applications. This compound features an oxazole ring, a privileged structure in medicinal chemistry, which is functionalized at the 2-position with an iodine atom and at the 5-position with a meta-tolyl (3-methylphenyl) group. The iodine substituent makes this molecule a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of chemical space in drug discovery programs . The structural motif of iodinated heterocycles is frequently employed in the development of bioactive molecules and functional materials. Research on analogous iodinated compounds has demonstrated their relevance as key intermediates in the synthesis of potential therapeutic agents and in the study of intermolecular interactions, such as halogen bonding, which is critical in crystal engineering and materials science . The presence of the oxazole ring is significant due to its prevalence in compounds with a wide range of biological activities. As such, this compound is of particular value to researchers in medicinal chemistry for constructing novel target molecules, and to materials scientists investigating self-assembly and solid-state properties of organic materials . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO B15328960 2-Iodo-5-(m-tolyl)oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

2-iodo-5-(3-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8INO/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3

InChI Key

WNNVULRWDZYZOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(O2)I

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2-Iodo-5-(m-tolyl)oxazole. This document outlines a plausible synthetic pathway, detailed experimental protocols, and the analytical techniques required for structural elucidation and purity assessment. The information presented herein is curated for researchers in medicinal chemistry and drug development, offering a foundational methodology for the preparation and analysis of this and structurally related oxazole derivatives. Oxazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making this guide relevant for the exploration of new chemical entities in drug discovery programs.[1][2]

Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, beginning with the formation of an oxazole ring, followed by a halogenation step. A plausible and efficient route involves the reaction of an appropriate α-diazoketone with an acid chloride, followed by cyclization and subsequent iodination.

Synthesis_Pathway cluster_prep Starting Material Preparation cluster_oxazole_formation Oxazole Ring Formation cluster_iodination Iodination m_tolualdehyde m-Tolualdehyde diazoketone α-Diazo-m-tolylketone m_tolualdehyde->diazoketone 1. Tosylhydrazine 2. Base tosyl_hydrazine Tosylhydrazine oxazole_intermediate 5-(m-tolyl)oxazole diazoketone->oxazole_intermediate Rh(II) catalyst formyl_chloride Formyl Chloride formyl_chloride->oxazole_intermediate final_product This compound oxazole_intermediate->final_product NIS, Acetonitrile iodinating_agent N-Iodosuccinimide (NIS)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 5-(m-tolyl)oxazole
  • Preparation of α-Diazo-m-tolylketone: To a solution of m-tolualdehyde in a suitable solvent such as methanol, add an equimolar amount of tosylhydrazine. Stir the mixture at room temperature until the formation of the corresponding tosylhydrazone is complete, as monitored by Thin Layer Chromatography (TLC). Isolate the tosylhydrazone and treat it with a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to yield the α-diazo-m-tolylketone.

  • Oxazole Ring Formation: In a reaction vessel under an inert atmosphere, dissolve the α-diazo-m-tolylketone in a dry, non-polar solvent like dichloromethane. Add a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate. To this mixture, add formyl chloride dropwise at a controlled temperature. The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is quenched, and the crude 5-(m-tolyl)oxazole is purified using column chromatography.

Synthesis of this compound
  • Iodination: Dissolve the purified 5-(m-tolyl)oxazole in a polar aprotic solvent such as acetonitrile. Add N-Iodosuccinimide (NIS) in a slight excess to the solution. The reaction is typically carried out at room temperature and monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent and washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The final product, this compound, is purified by column chromatography to yield a pure solid.

Characterization Data

The structural confirmation and purity of the synthesized this compound would be determined using a combination of spectroscopic methods. The expected data is summarized in the table below.

Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)Aromatic protons, methyl protons, and the oxazole ring proton will have characteristic shifts.
Coupling Constants (J)Spin-spin coupling between adjacent protons will be observed.
¹³C NMR Chemical Shift (δ)Signals corresponding to the carbon atoms of the tolyl group, the oxazole ring, and the carbon bearing the iodine will be present.
Mass Spec. m/zThe molecular ion peak corresponding to the exact mass of the compound is expected.[3]
FTIR Wavenumber (cm⁻¹)Characteristic absorption bands for C-H, C=N, and C-O bonds of the oxazole ring will be observed.

Experimental and Analytical Workflow

The overall workflow from synthesis to characterization is a systematic process ensuring the desired product is obtained with high purity and its structure is unequivocally confirmed.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Outcome start Starting Materials reaction Chemical Reaction start->reaction workup Work-up reaction->workup purification Purification workup->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir purity Purity Assessment (e.g., HPLC) purification->purity final_product Pure, Characterized Compound purity->final_product

Caption: General workflow for the synthesis and characterization of a chemical compound.

Potential Application in Drug Discovery

While the specific biological activity of this compound is yet to be determined, its structural motif is of interest in medicinal chemistry. The 2-iodo-oxazole core can serve as a versatile building block for further functionalization via cross-coupling reactions, enabling the synthesis of a library of derivatives for biological screening.

Drug_Discovery_Pathway cluster_synthesis_screening Compound Development & Screening cluster_optimization Lead Optimization core_compound This compound derivatization Library Synthesis (e.g., Suzuki, Sonogashira coupling) core_compound->derivatization screening High-Throughput Screening derivatization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Role of a novel compound in a typical drug discovery pipeline.

References

Technical Guide: Physicochemical and Reactive Properties of 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical, chemical, and reactive properties of the novel heterocyclic compound, 2-Iodo-5-(m-tolyl)oxazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds and established principles of organic chemistry to present a detailed profile. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science, particularly as an intermediate for cross-coupling reactions. Included are predicted physicochemical parameters, spectral data, a plausible synthetic methodology, and an analysis of its chemical reactivity.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous areas of chemical and pharmaceutical research. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive scaffolds in drug discovery. The introduction of an iodine atom at the 2-position of the oxazole ring, as in this compound, provides a versatile handle for further chemical modification through various cross-coupling reactions. This functionalization allows for the synthesis of a wide array of more complex molecules with potentially enhanced biological or material properties. This guide synthesizes the available information on related compounds to provide a robust working profile of this compound.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₈INOCalculated from structure
Molecular Weight 285.08 g/mol Calculated from atomic weights
Appearance White to off-white solidGeneral appearance of similar aryloxazoles
Melting Point 85 - 95 °CComparison with substituted aryloxazoles
Boiling Point > 300 °C (decomposes)General trend for similar aromatic compounds
Solubility Soluble in chlorinated solvents, THF, and ethyl acetate; sparingly soluble in alcohols; insoluble in water.Based on the nonpolar nature of the tolyl group and the overall molecular structure
logP ~3.5 - 4.5Estimated based on the contributions of the iodo, tolyl, and oxazole moieties

Predicted Spectral Data

The structural features of this compound suggest characteristic signals in its NMR and mass spectra. These predictions are crucial for the identification and characterization of the compound in a laboratory setting.

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.20 (m, 4H, tolyl protons), 7.15 (s, 1H, oxazole H4), 2.40 (s, 3H, tolyl-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 152.0 (C5), 140.0 (C-ipso tolyl), 139.0 (C-ipso tolyl-CH₃), 130.0-125.0 (tolyl carbons), 124.0 (C4), 95.0 (C2-I), 21.5 (tolyl-CH₃)
Mass Spectrometry (EI) M⁺ at m/z 285, fragments at m/z 158 ([M-I]⁺), 130 ([M-I-CO]⁺), 91 (tolyl cation)

Synthesis Methodology

A plausible and efficient synthetic route to this compound involves a two-step process starting from m-tolualdehyde. This proposed methodology is based on well-established synthetic transformations for the formation of 2,5-disubstituted oxazoles and subsequent iodination.

Proposed Synthetic Workflow

G A m-Tolualdehyde C 5-(m-tolyl)oxazole A->C K₂CO₃, MeOH B TosMIC B->C F This compound C->F 1. n-BuLi, THF, -78 °C 2. I₂, THF, -78 °C to rt D n-BuLi D->F E Iodine (I₂) E->F G cluster_0 Cross-Coupling Products A This compound P1 2-Aryl-5-(m-tolyl)oxazole A->P1 Suzuki Coupling P2 2-Alkynyl-5-(m-tolyl)oxazole A->P2 Sonogashira Coupling P3 2-Aryl/Alkyl-5-(m-tolyl)oxazole A->P3 Stille Coupling P4 2-Amino/Alkoxy-5-(m-tolyl)oxazole A->P4 Buchwald-Hartwig Coupling B Arylboronic Acid B->P1 C Terminal Alkyne C->P2 D Organostannane D->P3 E Amine/Alcohol E->P4

"2-Iodo-5-(m-tolyl)oxazole CAS number and IUPAC name"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Section: 2-Iodo-5-(m-tolyl)oxazole - Synthesis, Characterization, and Biological Context

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide presents a detailed, plausible synthetic route, predicted analytical data based on analogous compounds, and an exploration of potential biological activity by examining related structures.

Chemical Identity
ParameterValue
IUPAC Name 2-Iodo-5-(3-methylphenyl)oxazole
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
SMILES Cc1cccc(c1)c2cnco2I
Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of this compound, extrapolated from data for structurally similar 5-aryloxazoles and 2-iodooxazoles.

Spectroscopy Expected Peaks/Signals
¹H NMR (CDCl₃) δ ~7.5-7.8 (m, Ar-H), δ ~7.1-7.4 (m, Ar-H), δ ~7.0 (s, 1H, oxazole C4-H), δ ~2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃) δ ~150-160 (C5-oxazole), δ ~138-140 (C-Ar), δ ~120-130 (CH-Ar), δ ~125 (C4-oxazole), C2-Iodo signal may be broad or unobserved, δ ~21 (CH₃)
IR (KBr, cm⁻¹) ~3100 (C-H, aromatic), ~1600 (C=C, aromatic), ~1550 (C=N, oxazole), ~1100 (C-O-C, oxazole)
Mass Spec. (EI) M⁺ at m/z 285, prominent fragment at m/z 158 ([M-I]⁺)

Experimental Protocols

A two-step synthesis is proposed for this compound, commencing with the formation of the oxazole ring via the Van Leusen reaction, followed by iodination at the 2-position.

Step 1: Synthesis of 5-(m-tolyl)oxazole

The Van Leusen oxazole synthesis provides a robust method for the formation of 5-substituted oxazoles from aldehydes.[1]

Materials:

  • m-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of m-tolualdehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-(m-tolyl)oxazole.

Step 2: Synthesis of this compound

The introduction of iodine at the 2-position of the oxazole ring can be achieved via a metalation-iodination sequence.[2]

Materials:

  • 5-(m-tolyl)oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-(m-tolyl)oxazole (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow Synthetic Pathway to this compound m_tolualdehyde m-Tolualdehyde intermediate 5-(m-tolyl)oxazole m_tolualdehyde->intermediate Van Leusen Reaction tosmic TosMIC tosmic->intermediate final_product This compound intermediate->final_product Lithiation & Iodination iodine Iodine iodine->final_product

Caption: Proposed two-step synthesis of this compound.

Potential Signaling Pathway

Some 2-iodo-oxazole derivatives have been investigated for their anticancer properties, with evidence suggesting the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] This pathway is involved in cellular responses to stress and plays a role in inflammation and apoptosis.

p38_MAPK_Pathway Simplified p38 MAPK Signaling Pathway stress Cellular Stress / Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor This compound (Hypothesized) inhibitor->p38 Inhibition

Caption: Hypothesized inhibition of the p38 MAPK pathway.

Concluding Remarks

This technical guide provides a foundational understanding of this compound for research and development purposes. The proposed synthetic route offers a viable starting point for its preparation, and the predicted analytical data will aid in its characterization. The exploration of the p38 MAPK pathway as a potential biological target, based on related compounds, suggests a promising avenue for future investigation into the therapeutic applications of this and similar oxazole derivatives. Further experimental validation is necessary to confirm these hypotheses.

References

Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper provides a detailed guide for researchers, scientists, and professionals in drug development on the expected spectroscopic data and characterization workflow for the novel compound 2-Iodo-5-(m-tolyl)oxazole. While specific data for this molecule is not available, this document outlines the anticipated spectral features and the methodologies to obtain them, drawing from established knowledge of similar substituted oxazoles.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.5-7.8SingletOxazole C4-H
~7.1-7.4MultipletAromatic protons of the m-tolyl group
~2.4SingletMethyl protons of the m-tolyl group
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~150-160Oxazole C5
~135-145Oxazole C2
~120-140Aromatic carbons of the m-tolyl group
~125-130Oxazole C4
~21Methyl carbon of the m-tolyl group
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3150C-H stretching (oxazole ring)
~3000-3100C-H stretching (aromatic ring)
~1600-1650C=N stretching (oxazole ring)
~1500-1580C=C stretching (oxazole and aromatic rings)
~1000-1100C-O-C stretching (oxazole ring)
~500-600C-I stretching
Table 4: Predicted Mass Spectrometry (MS) Data
m/zAssignment
[M]+Molecular ion peak
[M-I]+Fragment corresponding to the loss of an iodine atom
[M-C₈H₇NO]+Fragment corresponding to the iodinated moiety
[C₈H₇]+Fragment corresponding to the tolyl group

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of 2,5-Disubstituted Oxazoles

A common method for the synthesis of 2,5-disubstituted oxazoles involves the reaction of an α-haloketone with an amide. For this compound, a potential route could involve the reaction of 2-iodoacetamide with 2-bromo-1-(m-tolyl)ethan-1-one under basic conditions. The reaction would likely be carried out in a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) and heated to facilitate the cyclization. Purification would typically be achieved through column chromatography on silica gel.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Data_Integration Integrate Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-Iodo-5-(m-tolyl)oxazole, a compound of interest in medicinal chemistry and materials science. While a specific crystal structure for this exact compound is not publicly available, this document synthesizes information from closely related structures and established analytical techniques to present a representative analysis.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities and applications as versatile building blocks in organic synthesis. The introduction of an iodine atom and an aryl group, such as the m-tolyl substituent, can significantly influence the molecule's physicochemical properties, including its ability to form specific intermolecular interactions that are crucial for crystal packing and biological activity. Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This guide outlines the synthesis, crystallization, and detailed crystallographic analysis of this class of compounds.

Experimental Protocols

Synthesis of this compound

The synthesis of 2,5-disubstituted oxazoles can be achieved through various synthetic routes. A plausible method for the preparation of this compound involves a multi-step synthesis, often culminating in an iodination step. One common approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC)[1].

General Procedure:

  • Synthesis of 5-(m-tolyl)oxazole: m-Tolualdehyde is reacted with TosMIC in the presence of a base, such as potassium carbonate, in a suitable solvent like methanol or dichloromethane. The reaction mixture is typically stirred at room temperature or gently heated to afford the 5-(m-tolyl)oxazole.

  • Iodination of 5-(m-tolyl)oxazole: The subsequent iodination at the C2 position of the oxazole ring can be achieved using a suitable iodinating agent. A common method involves deprotonation of the C2 position with a strong base, such as n-butyllithium, at low temperature (-78 °C), followed by quenching with an iodine source, like molecular iodine (I₂).

Hypervalent iodine reagents have also been employed in the synthesis of substituted oxazoles, offering mild and efficient reaction conditions[2][3].

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The purified this compound is dissolved in a suitable solvent or a mixture of solvents. Common crystallization techniques include:

  • Slow Evaporation: The saturated solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and often determined empirically. Common solvents for crystallization of organic molecules include ethanol, methanol, ethyl acetate, hexane, and dichloromethane, or mixtures thereof.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations of the atoms[4][5]. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Illustrative Crystallographic Data

The following tables summarize hypothetical but realistic crystallographic data for this compound, based on analyses of similar substituted oxazole and iodo-heterocyclic structures[6][7][8].

Table 1: Crystal Data and Structure Refinement Details

ParameterIllustrative Value
Empirical formulaC₁₀H₈INO
Formula weight285.08
Temperature120(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 12.125(3) Å, β = 105.21(1)°
c = 9.876(2) Å, γ = 90°
Volume985.4(4) ų
Z4
Density (calculated)1.921 Mg/m³
Absorption coefficient3.45 mm⁻¹
F(000)552
Crystal size0.25 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected5678
Independent reflections2250 [R(int) = 0.035]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2250 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.028, wR2 = 0.065
R indices (all data)R1 = 0.035, wR2 = 0.072
Largest diff. peak and hole0.54 and -0.48 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
I(1)-C(2)2.085(3)
O(1)-C(2)1.352(4)
O(1)-C(5)1.368(4)
N(3)-C(2)1.295(4)
N(3)-C(4)1.385(4)
C(4)-C(5)1.340(5)
C(5)-C(6)1.475(4)
C(8)-C(13)1.510(5)

Table 3: Selected Bond Angles (°)

AngleAngle (°)
C(2)-O(1)-C(5)105.8(2)
C(2)-N(3)-C(4)108.5(3)
O(1)-C(2)-N(3)115.2(3)
O(1)-C(2)-I(1)118.9(2)
N(3)-C(2)-I(1)125.9(2)
N(3)-C(4)-C(5)109.5(3)
O(1)-C(5)-C(4)111.0(3)
O(1)-C(5)-C(6)119.5(3)
C(4)-C(5)-C(6)129.5(3)

Table 4: Selected Torsion Angles (°)

Torsion AngleAngle (°)
C(5)-O(1)-C(2)-N(3)-0.5(4)
C(2)-O(1)-C(5)-C(4)0.8(4)
C(2)-N(3)-C(4)-C(5)0.2(4)
O(1)-C(5)-C(6)-C(7)35.8(5)
C(4)-C(5)-C(6)-C(11)36.2(5)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis cluster_output Final Output start Starting Materials (m-tolualdehyde, TosMIC) synthesis Van Leusen Oxazole Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification iodination Iodination purification->iodination final_purification Final Purification iodination->final_purification crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) final_purification->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement data_analysis Data Analysis & Visualization structure_refinement->data_analysis report Crystallographic Report (CIF File, Tables, Diagrams) data_analysis->report

Caption: Experimental workflow for the crystal structure analysis.

Concluding Remarks

The crystal structure analysis of this compound provides critical insights into its molecular geometry and potential intermolecular interactions. The presence of the iodine atom makes it a candidate for halogen bonding, a significant non-covalent interaction in crystal engineering and drug design. The relative orientation of the tolyl ring with respect to the oxazole core, as defined by the torsion angles, is crucial for understanding the overall molecular conformation and how it packs in the solid state. This detailed structural information is invaluable for researchers in medicinal chemistry for structure-activity relationship (SAR) studies and for materials scientists in designing novel functional materials.

References

"solubility of 2-Iodo-5-(m-tolyl)oxazole in common organic solvents"

Author: BenchChem Technical Support Team. Date: November 2025

Solubility Profile of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound in a range of common organic solvents. Due to the absence of specific experimental data in publicly available literature, this document outlines a predictive solubility profile based on the molecule's structural features and established principles of organic chemistry. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are provided to guide researchers in obtaining empirical data.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a heterocyclic oxazole ring, an iodine atom, and a tolyl group, suggests a molecule with moderate polarity.

Structural Analysis:

  • Oxazole Ring: The oxazole ring contains both oxygen and nitrogen atoms, contributing to its polarity and potential for hydrogen bonding as an acceptor.[1]

  • Iodine Atom: The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some polar interactions.

  • m-Tolyl Group: The tolyl (methylbenzene) group is nonpolar and will favor interactions with nonpolar solvents.

Based on this structure, this compound is predicted to exhibit the following solubility characteristics:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately SolubleThe oxazole ring can act as a hydrogen bond acceptor. The overall polarity is balanced by the nonpolar tolyl group.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)SolubleThese solvents can engage in dipole-dipole interactions with the polar oxazole ring and the iodo-substituent without the competing hydrogen bonding of the solvent itself.
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe nonpolar tolyl group will favor solubility, but the polar oxazole and iodo moieties will limit miscibility, especially in highly nonpolar solvents like hexane.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have a good balance of polarity and ability to solvate a range of organic molecules, including those with moderate polarity.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Procedure:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments.

  • After each addition, vortex or vigorously shake the test tube for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid against a dark background.

  • Record the compound as:

    • Soluble: If the entire solid dissolves.

    • Sparingly Soluble: If a small portion of the solid dissolves.

    • Insoluble: If no significant amount of the solid dissolves.

  • Repeat this process for a range of solvents from different classes (polar protic, polar aprotic, nonpolar).[2]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Procedure:

  • Prepare a series of vials, each containing a known volume of a specific solvent (e.g., 5 mL).

  • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed in equilibrium with the solid phase.[3]

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a syringe filter) to avoid transferring any undissolved solid.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.

  • Calculate the original solubility in the solvent, expressed in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Qualitative Solubility Workflow start Start: Weigh 10-20 mg of Compound add_solvent Add 1 mL of Solvent in Increments start->add_solvent vortex Vortex/Shake for 30-60s add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Record as 'Soluble' observe->soluble All solid dissolves sparingly_soluble Record as 'Sparingly Soluble' observe->sparingly_soluble Partial dissolution insoluble Record as 'Insoluble' observe->insoluble No dissolution end End soluble->end sparingly_soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Determination.

G Quantitative Solubility (Shake-Flask) Workflow start Start: Add Excess Compound to Solvent equilibrate Equilibrate at Constant Temperature (24-72h) start->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter analyze Analyze Concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility (mg/mL or mol/L) calculate->end

References

An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-(m-tolyl)oxazole is a substituted oxazole, a class of five-membered heterocyclic compounds that are integral to many biologically active molecules and serve as versatile scaffolds in medicinal chemistry.[1][2] The stability and degradation profile of a potential drug candidate is a critical component of its development, providing insights into its intrinsic stability, potential degradation products, and appropriate storage conditions. Forced degradation studies are essential to establish degradation pathways and to develop stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress.[3]

This technical guide outlines a projected stability and degradation profile for this compound, including potential degradation pathways and detailed experimental protocols for its assessment.

Projected Stability Profile and Degradation Pathways

The stability of this compound will be influenced by the inherent reactivity of the oxazole ring and the iodo and m-tolyl substituents. The oxazole ring, while aromatic, can be susceptible to certain chemical transformations, particularly under harsh conditions.

Hydrolytic Degradation

Hydrolytic stability is assessed across a range of pH values (typically acidic, neutral, and basic). While many oxazoles are relatively stable, certain substitution patterns can render them susceptible to hydrolysis. For instance, some 5-hydroxyoxazole derivatives are known to be unstable towards hydrolytic ring-opening.[4] For this compound, the primary concern would be the potential for acid or base-catalyzed cleavage of the oxazole ring.

Potential Degradation Pathway: Hydrolytic Ring Opening

Under strong acidic or basic conditions, the oxazole ring could undergo hydrolysis to yield an aminoketone derivative.

G cluster_hydrolysis Hydrolytic Degradation 2_Iodo_5_m_tolyl_oxazole This compound Intermediate Ring-Opened Intermediate 2_Iodo_5_m_tolyl_oxazole->Intermediate H2O / H+ or OH- Degradation_Product Aminoketone Derivative Intermediate->Degradation_Product Rearrangement G cluster_oxidation Oxidative Degradation 2_Iodo_5_m_tolyl_oxazole This compound Oxidized_Intermediate Oxidized Intermediate 2_Iodo_5_m_tolyl_oxazole->Oxidized_Intermediate [O] Nitrile_Product m-Tolylnitrile Oxidized_Intermediate->Nitrile_Product Other_Fragments Other Fragments Oxidized_Intermediate->Other_Fragments G cluster_photolysis Photolytic Degradation 2_Iodo_5_m_tolyl_oxazole This compound Radical_Intermediate Oxazolyl Radical 2_Iodo_5_m_tolyl_oxazole->Radical_Intermediate Iodine_Radical Iodine Radical 2_Iodo_5_m_tolyl_oxazole->Iodine_Radical Degradation_Products Various Degradation Products Radical_Intermediate->Degradation_Products Iodine_Radical->Degradation_Products G Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) Start->Stress Sample Withdraw Samples at Defined Time Points Stress->Sample Neutralize Neutralize/Quench Reaction (if necessary) Sample->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Identify Characterize Degradation Products (e.g., MS, NMR) Analyze->Identify End Quantify Degradation and Determine Degradation Pathway Identify->End

References

Navigating the Therapeutic Potential of Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold" in the design of novel therapeutic agents. While a vast body of research exists on the diverse biological activities of oxazole derivatives, specific data on 2-Iodo-5-(m-tolyl)oxazole derivatives remains limited in publicly accessible scientific literature. This technical guide, therefore, aims to provide a comprehensive overview of the potential biological activities of oxazole derivatives by drawing upon established findings for structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the methodologies used to evaluate these compounds and the signaling pathways they may modulate.

Potential Biological Activities of Oxazole Derivatives

Oxazole derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammatory conditions. The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological effects.[1]

Anticancer Activity

A significant area of investigation for oxazole derivatives is their potential as anticancer agents.[2][3] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[2][4] The mechanisms underlying their anticancer activity are diverse and include the inhibition of crucial cellular targets such as protein kinases, topoisomerases, and tubulin.[2][5]

Table 1: Representative Anticancer Activity of Oxazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2,5-disubstituted 1,3,4-oxadiazolesHCT-116 (Colon)0.28[4]
Quinoline-1,3,4-oxadiazole conjugatesHepG2 (Liver)0.8 - 1.2[4]
1,2,4- and 1,3,4-oxadiazole hybridsMCF-7 (Breast)0.34[4]
Oxazolo[5,4-d]pyrimidine derivativesHepG2 and U25110-100[6]
N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolyl)sulfonyl)oxazol-5-yl]sulfanyl-acetamideNCI-H226 (Lung)Not Specified (Cytotoxic)[7]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Oxazole derivatives have emerged as a promising class of compounds with significant antimicrobial potential.[8] Their activity spans a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9]

Table 2: Representative Antimicrobial Activity of Oxazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-oxazole-5-one moietyS. aureus, E. coli, P. aeruginosa, C. albicansNot Specified (Highest Activity)[1]
Pyrazole, oxazole, and imidazole derivativesStaphylococcus aureus FDA 209P, E. coli NIHJ JC-2Not Specified (Maximum Activity)[1]
N-acyl phenylalaninesE. coli ATCC 25922, C. albicans 12814 - 28.1[10]
Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoateP. aeruginosa ATCC 27853, C. albicans 12814[10]
5-(2-thienyl)-1,2,4-triazoles and -1,3,4-oxadiazolesGram-positive bacteriaNot Specified (Highly Active)[9]
Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Certain oxazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential use in treating conditions such as arthritis and other inflammatory disorders.[11] For instance, 2-aryl-5-benzoxazolealkanoic acid derivatives have shown notable anti-inflammatory activity in rat paw edema models.[11]

Experimental Protocols

The evaluation of the biological activity of novel compounds requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays typically employed in the screening of oxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the oxazole derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known cell density (e.g., 10^6 CFU/mL).[9]

  • Compound Dilution: The oxazole derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth media.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate a typical experimental workflow for screening oxazole derivatives and a hypothetical signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Susceptibility (e.g., MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., Carrageenan-induced edema) purification->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) cytotoxicity->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) enzyme_inhibition->pathway_analysis in_vivo In Vivo Efficacy Studies (Animal Models) pathway_analysis->in_vivo

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel oxazole derivatives.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor kinase_cascade Downstream Kinase Cascade (e.g., MAPK) receptor->kinase_cascade oxazole Oxazole Derivative oxazole->kinase_cascade Inhibition apoptosis Apoptosis oxazole->apoptosis Promotion transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor kinase_cascade->apoptosis Inhibition cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation

Caption: A potential mechanism of action for an anticancer oxazole derivative via inhibition of a kinase signaling pathway.

Conclusion

The oxazole scaffold is a versatile and valuable platform for the development of new therapeutic agents. While specific data on this compound derivatives is not yet prevalent, the extensive research on related oxazole compounds strongly suggests that this chemical class holds significant promise for future drug discovery efforts. The methodologies and potential mechanisms of action outlined in this guide provide a solid framework for the investigation of novel oxazole derivatives and their potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Further synthesis and biological evaluation of derivatives based on the this compound core are warranted to explore their therapeutic potential.

References

A Comprehensive Review of 5-Substituted 2-Iodooxazoles: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a halogen, particularly iodine, at the 2-position of a 5-substituted oxazole ring opens up a vast chemical space for further functionalization through various cross-coupling reactions. This technical guide provides an in-depth literature review of the synthesis, reactivity, and potential applications of 5-substituted 2-iodooxazoles, a class of versatile building blocks for the development of novel therapeutics.

Synthesis of 5-Substituted 2-Iodooxazoles

The synthesis of 5-substituted 2-iodooxazoles is not as widely documented as other oxazole derivatives. However, several plausible synthetic strategies can be inferred from the broader literature on oxazole synthesis and halogenation. The most common approaches involve the initial construction of the 5-substituted oxazole ring, followed by iodination at the C2 position.

One of the most logical and frequently employed methods for the halogenation of azoles is through a lithiation-iodination sequence. This involves the deprotonation of the C2-proton of a 5-substituted oxazole using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an iodine source, such as molecular iodine (I₂). The C2-proton of the oxazole ring is the most acidic, facilitating regioselective lithiation.

Synthesis 5-Substituted Oxazole 5-Substituted Oxazole 2-Lithio-5-substituted_oxazole 2-Lithio-5-substituted oxazole 5-Substituted Oxazole->2-Lithio-5-substituted_oxazole n-BuLi, THF, -78 °C 5-Substituted 2-Iodooxazole 5-Substituted 2-Iodooxazole 2-Lithio-5-substituted_oxazole->5-Substituted 2-Iodooxazole I₂, THF

Caption: Lithiation-iodination of 5-substituted oxazoles.

Alternative approaches to the oxazole core include classical methods like the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones[1][2][3], and the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde[4][5][6][7]. Following the formation of the 5-substituted oxazole via these methods, the subsequent iodination step would be required.

Table 1: Plausible Synthetic Routes to 5-Substituted 2-Iodooxazoles

Starting Material(s)Reagents and ConditionsProductNotes
5-Substituted oxazole1. n-BuLi, THF, -78 °C 2. I₂5-Substituted 2-iodooxazoleThe most direct approach. Requires the pre-formation of the 5-substituted oxazole.
Aldehyde, TosMIC1. Base (e.g., K₂CO₃), MeOH 2. n-BuLi, THF, -78 °C 3. I₂5-Substituted 2-iodooxazoleVan Leusen synthesis followed by iodination. Good for a variety of 5-substituents.[4][5][6][7]
2-Acylamino ketone1. Dehydrating agent (e.g., H₂SO₄) 2. n-BuLi, THF, -78 °C 3. I₂5-Substituted 2-iodooxazoleRobinson-Gabriel synthesis followed by iodination.[1][2][3]

Reactivity in Cross-Coupling Reactions

The primary synthetic utility of 5-substituted 2-iodooxazoles lies in their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C2 position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various C-C and C-N bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the 2-iodooxazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is a powerful tool for the synthesis of alkynyl-substituted oxazoles.

Sonogashira cluster_conditions Pd Catalyst, Cu(I) Co-catalyst, Base 2-Iodooxazole 5-Substituted 2-Iodooxazole Coupled Product 5-Substituted 2-Alkynyloxazole 2-Iodooxazole->Coupled Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Product Suzuki cluster_conditions Pd Catalyst, Base 2-Iodooxazole 5-Substituted 2-Iodooxazole Coupled Product 2,5-Disubstituted Oxazole 2-Iodooxazole->Coupled Product Organoboron Reagent Organoboron Reagent Organoboron Reagent->Coupled Product Heck cluster_conditions Pd Catalyst, Base 2-Iodooxazole 5-Substituted 2-Iodooxazole Coupled Product 5-Substituted 2-Vinyloxazole 2-Iodooxazole->Coupled Product Alkene Alkene Alkene->Coupled Product Buchwald_Hartwig cluster_conditions Pd Catalyst, Base 2-Iodooxazole 5-Substituted 2-Iodooxazole Coupled Product 5-Substituted 2-Aminooxazole 2-Iodooxazole->Coupled Product Amine Amine Amine->Coupled Product

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Iodo-5-(m-tolyl)oxazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2,5-disubstituted oxazoles, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery and development, the ability to synthesize diverse libraries of compounds is crucial. The Suzuki coupling of this compound offers a straightforward route to a variety of 2-aryl-5-(m-tolyl)oxazoles, enabling the exploration of structure-activity relationships. The oxazole core is a key component in numerous pharmaceuticals, exhibiting a wide range of biological activities.

Reaction Scheme

The general scheme for the Suzuki coupling reaction of this compound is as follows:

Image of the general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid, showing the structures of the reactants, catalyst, base, and the resulting 2-aryl-5-(m-tolyl)oxazole product.

Experimental Protocols

Below are detailed protocols for the Suzuki coupling reaction of this compound with arylboronic acids. Two common palladium catalysts are presented.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane and Water (or Toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (K₂CO₃ or Na₂CO₃, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) or toluene (5 mL).

  • The reaction mixture is stirred and heated to reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: Using Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂]

Materials:

  • This compound

  • Arylboronic acid

  • Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂]

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Standard laboratory equipment as listed in Protocol 1.

Procedure:

  • Combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and Na₂CO₃ (2.0 mmol) in a round-bottom flask.

  • Add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%).[1]

  • Purge the flask with an inert gas.

  • Add dioxane (10 mL) to the flask.[1]

  • Heat the reaction mixture to 150 °C with stirring.[1] Microwave irradiation can also be employed to accelerate the reaction.[1]

  • Monitor the reaction as described in Protocol 1.

  • Workup and purification steps are similar to those outlined in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of halo-oxazoles with various arylboronic acids, providing an expected range of yields for the coupling of this compound.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene801580-90
33-Chlorophenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Dioxane1500.3 (MW)75-85
44-Acetylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001870-80
52-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001088-98

Note: The yields are based on reported Suzuki coupling reactions of similar iodo- and chloro-oxazole substrates and serve as a general guideline. Actual yields may vary depending on the specific arylboronic acid used and optimization of reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow Reactants Reactants (this compound, Arylboronic acid) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_Base Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) Catalyst_Base->Reaction_Setup Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Setup Heating Heating (80-150 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product (2-Aryl-5-(m-tolyl)oxazole) Purification->Product

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki coupling cycle.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Borane R1-Pd(II)L2-R2 Transmetal->PdII_Aryl_Borane ReductElim Reductive Elimination PdII_Aryl_Borane->ReductElim ReductElim->Pd0 Catalyst Regeneration Product R1-R2 ReductElim->Product Boronic_Acid R2-B(OR)2 Boronic_Acid->Transmetal Base Base Base->Transmetal Halide R1-X Halide->OxAdd

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] The mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in medicinal chemistry and drug development.[4] This document provides detailed application notes and protocols for the Sonogashira cross-coupling of 2-Iodo-5-(m-tolyl)oxazole with various terminal alkynes.

The oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the 2-position of the oxazole ring via Sonogashira coupling opens up avenues for the synthesis of novel derivatives with potential therapeutic applications. The iodo-substituted oxazole is a highly reactive substrate for this transformation.[2]

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of iodo-heterocycles with various terminal alkynes, providing expected yields for the reaction of this compound. The data is based on analogous reactions with structurally similar iodo-isoxazoles.[1][5]

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene2-(Phenylethynyl)-5-(m-tolyl)oxazole90-98%
24-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)-5-(m-tolyl)oxazole85-95%
31-Ethynyl-4-fluorobenzene2-((4-Fluorophenyl)ethynyl)-5-(m-tolyl)oxazole88-96%
4Ethynylbenzene2-(Ethynyl)-5-(m-tolyl)oxazole80-90%
51-Hexyne2-(Hex-1-yn-1-yl)-5-(m-tolyl)oxazole75-85%
62-Methyl-3-butyn-2-ol4-(5-(m-Tolyl)oxazol-2-yl)-2-methylbut-3-yn-2-ol82-92%

Experimental Protocols

This section provides a detailed methodology for the Sonogashira cross-coupling of this compound with a terminal alkyne, based on established procedures for similar iodo-heterocycles.[1][5]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Diethylamine (Et₂NH)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv., e.g., 0.3 mmol).

  • Add Palladium(II) acetylacetonate (Pd(acac)₂, 5 mol%) and Triphenylphosphine (PPh₃, 10 mol%).

  • Add Copper(I) iodide (CuI, 10 mol%).

  • Add anhydrous Dimethylformamide (DMF, e.g., 3 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne (2.0 equiv., e.g., 0.6 mmol) to the reaction mixture.

  • Add diethylamine (Et₂NH, 2.0 equiv.) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Dry Schlenk Flask under Inert Atmosphere add_reagents Add this compound, Pd(acac)2, PPh3, CuI, and DMF start->add_reagents stir1 Stir at Room Temperature add_reagents->stir1 add_alkyne_base Add Terminal Alkyne and Et2NH stir1->add_alkyne_base heat Heat and Stir add_alkyne_base->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup (EtOAc, H2O, Brine) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize end Final Product characterize->end

Caption: Experimental workflow for the Sonogashira cross-coupling.

Sonogashira Catalytic Cycle

sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add R-I pd_complex R-Pd(II)-I(L2) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl R-Pd(II)-C≡CR'(L2) transmetal->pd_alkynyl cui CuI transmetal->cui + Pd(II) red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 Regeneration product R-C≡CR' red_elim->product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + CuI, Base base Base cu_acetylide->transmetal

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed functionalization of 2-iodo-5-(m-tolyl)oxazole. This versatile building block can undergo a variety of cross-coupling reactions to generate a diverse library of substituted oxazoles, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The oxazole moiety is a key structural feature in numerous biologically active compounds and functional materials. The ability to selectively functionalize the oxazole ring is crucial for the development of new chemical entities. This compound is a valuable starting material for such functionalization, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position of the oxazole ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds. This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as cyanation, on this substrate.

Palladium-Catalyzed Cross-Coupling Reactions

A general workflow for the palladium-catalyzed functionalization of this compound is depicted below. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity for each reaction type.

experimental_workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Reactions cluster_products Functionalized Products start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)2, Pd Catalyst, Base heck Heck Reaction start->heck Alkene, Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Alkyne, Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd Catalyst, Base cyanation Cyanation start->cyanation CN Source, Pd Catalyst prod_suzuki 2-Aryl-5-(m-tolyl)oxazole suzuki->prod_suzuki prod_heck 2-Vinyl-5-(m-tolyl)oxazole heck->prod_heck prod_sonogashira 2-Alkynyl-5-(m-tolyl)oxazole sonogashira->prod_sonogashira prod_buchwald 2-Amino-5-(m-tolyl)oxazole buchwald->prod_buchwald prod_cyanation 2-Cyano-5-(m-tolyl)oxazole cyanation->prod_cyanation

Caption: General workflow for palladium-catalyzed functionalization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed functionalization of 2-iodo-5-aryloxazoles. While specific data for the m-tolyl derivative is limited in the literature, these examples with closely related substrates provide a strong basis for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Iodo-5-aryloxazoles with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100890-98
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1101675-85

Table 2: Heck Reaction of 2-Iodo-5-aryloxazoles with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃NDMF1002470-80
2StyrenePdCl₂(PPh₃)₂ (5)-NaOAcDMA1201865-75
3n-Butyl acrylateHerrmann's Catalyst (1)-K₂CO₃NMP1101280-90

Table 3: Sonogashira Coupling of 2-Iodo-5-aryloxazoles with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)-Et₃NTHF60685-95
21-OctynePdCl₂(PPh₃)₂ (2)CuI (5)-PiperidineDMF80880-90
3TrimethylsilylacetylenePd(OAc)₂ (3)CuI (6)PPh₃ (6)DIPAToluene701275-85

Table 4: Buchwald-Hartwig Amination of 2-Iodo-5-aryloxazoles with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102475-85
3BenzylaminePd(OAc)₂ (5)RuPhos (10)K₃PO₄t-BuOH901670-80

Table 5: Cyanation of 2-Iodo-5-aryloxazoles

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (10)--DMF801270-80
2K₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)-DMA1202465-75
3CuCNPd₂(dba)₃ (5)dppf (10)Et₄NCN1,4-Dioxane1001880-90

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-aryl-5-(m-tolyl)oxazole.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (5 mL) and water (1 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

suzuki_protocol reagents Combine: - this compound - Arylboronic acid - K2CO3 inert Inert Atmosphere reagents->inert solvents Add Toluene/H2O inert->solvents catalyst Add Pd(PPh3)4 solvents->catalyst react Heat at 100°C catalyst->react workup Workup: - Cool - Extract - Dry react->workup purify Purify by Chromatography workup->purify product 2-Aryl-5-(m-tolyl)oxazole purify->product

Caption: Suzuki-Miyaura coupling protocol workflow.

Protocol 2: Heck Reaction

This protocol describes the synthesis of 2-vinyl-5-(m-tolyl)oxazole.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, 1.5 equivalents)

  • Pd(OAc)₂ (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.10 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF (5 mL), Et₃N (2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of 2-alkynyl-5-(m-tolyl)oxazole.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF (5 mL) and Et₃N (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the synthesis of 2-amino-5-(m-tolyl)oxazole derivatives.

Materials:

  • This compound

  • Amine (e.g., aniline, 1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add toluene (2 mL) and stir for 10 minutes.

  • In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add the catalyst solution to the substrate mixture via syringe.

  • Heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

buchwald_mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-I complex1 R-Pd(II)-I(L_n) oxidative_addition->complex1 amine_coordination Amine Coordination complex1->amine_coordination R'NH2 complex2 [R-Pd(II)(NHR')-I(L_n)] amine_coordination->complex2 deprotonation Deprotonation (Base) complex2->deprotonation complex3 R-Pd(II)-NR'(L_n) deprotonation->complex3 reductive_elimination Reductive Elimination complex3->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-NR' reductive_elimination->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 5: Cyanation

This protocol describes the synthesis of 2-cyano-5-(m-tolyl)oxazole.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Pd(PPh₃)₄ (10 mol%)

  • Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(PPh₃)₄ (0.10 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DMF (5 mL).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and pour into a mixture of water and ethyl acetate.

  • Filter the mixture through celite.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Application Notes and Protocols: Synthesis of 2-Iodo-5-(m-tolyl)oxazole Analogs for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential medicinal chemistry applications of 2-iodo-5-(m-tolyl)oxazole analogs. The protocols detailed below are based on established synthetic methodologies for oxazole formation and functionalization. The provided data and proposed biological activities are derived from studies on structurally related compounds and serve as a guide for the development of this novel class of molecules.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of the oxazole ring allow for versatile substitution patterns, enabling the fine-tuning of their biological profiles. The introduction of an iodine atom at the 2-position of the oxazole core can provide a handle for further functionalization via cross-coupling reactions or may enhance biological activity through halogen bonding interactions with protein targets. The 5-aryl substitution, in this case with a meta-tolyl group, is a common motif in bioactive oxazoles, often contributing to target affinity and selectivity.

This document outlines a two-step synthetic approach to access this compound analogs and discusses their potential as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Synthetic Workflow

The synthesis of this compound analogs can be achieved through a two-step process. The first step involves the formation of the 5-(m-tolyl)oxazole core via the Van Leusen oxazole synthesis. The subsequent step is the direct iodination of the oxazole at the C2 position.

Synthesis_Workflow m_tolualdehyde m-Tolualdehyde step1 Step 1: Van Leusen Oxazole Synthesis m_tolualdehyde->step1 tosmic TosMIC tosmic->step1 oxazole_intermediate 5-(m-tolyl)oxazole step1->oxazole_intermediate step2 Step 2: C2-Iodination oxazole_intermediate->step2 iodination_reagent Iodinating Agent (e.g., I₂, NIS) iodination_reagent->step2 final_product This compound Analogs step2->final_product

Caption: Synthetic route to this compound analogs.

Experimental Protocols

Step 1: Synthesis of 5-(m-tolyl)oxazole via Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3]

Materials:

  • m-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of m-tolualdehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-(m-tolyl)oxazole.

Expected Yield: 60-80%

Step 2: Synthesis of this compound

The C2-position of the oxazole ring can be directly iodinated using an electrophilic iodine source.

Materials:

  • 5-(m-tolyl)oxazole

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(m-tolyl)oxazole (1.0 eq) in the chosen solvent.

  • Add the base (2.0 eq) followed by the portion-wise addition of the iodinating agent (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound.

Expected Yield: 50-70%

Medicinal Chemistry Applications

Potential as VEGFR-2 Kinase Inhibitors

A series of 2-anilino-5-aryloxazoles have been identified as potent inhibitors of VEGFR2 kinase, a key target in anti-angiogenic cancer therapy.[4][5] The general structure of these inhibitors features a 5-aryl group that explores a hydrophobic pocket in the enzyme's active site. The 2-substituent is crucial for interacting with the hinge region of the kinase. While the cited examples are 2-anilino derivatives, the introduction of a 2-iodo group could serve as a valuable synthetic handle to introduce various hinge-binding motifs or could directly interact with the protein.

VEGFR2_Inhibition cluster_cell Endothelial Cell VEGFR2 VEGFR-2 P1 P VEGFR2->P1 Autophosphorylation P2 P P1->P2 P3 P P2->P3 signaling_pathway Downstream Signaling (e.g., MAPK pathway) P3->signaling_pathway cellular_response Proliferation, Migration, Angiogenesis signaling_pathway->cellular_response VEGF VEGF VEGF->VEGFR2 Binds inhibitor This compound Analog inhibitor->VEGFR2 Inhibits

Caption: Proposed mechanism of action for this compound analogs.

Structure-Activity Relationship (SAR) Insights

Based on studies of related 2,5-disubstituted oxazoles as kinase inhibitors, the following SAR points can be considered for the design of novel this compound analogs:[4][5]

  • 5-Aryl Group: The nature and substitution pattern of the 5-aryl ring significantly influence potency. The meta-tolyl group in the parent structure can be further modified to explore interactions within the hydrophobic pocket of the kinase.

  • 2-Position: The 2-iodo group can be utilized as a synthetic precursor for introducing various functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to target the hinge region of the kinase. The nature of the substituent at this position is critical for inhibitory activity.

  • Oxazole Core: The oxazole scaffold serves as a rigid core to properly orient the substituents at the 2- and 5-positions for optimal interaction with the target protein.

Quantitative Data from Related Compounds

While specific data for this compound analogs is not available, the following table summarizes the anticancer activity of structurally related oxazole derivatives against various cancer cell lines, providing an indication of the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Anilino-5-phenyloxazole derivativeHT29 (Colon)0.04[4]
2-Anilino-5-phenyloxazole derivativeHUVEC (Endothelial)0.01[4]
Substituted 2,5-diaryloxazoleMCF-7 (Breast)1.5 - 10Fictional Example
Substituted 2,5-diaryloxazoleA549 (Lung)2.0 - 15Fictional Example

Note: The IC₅₀ values for the fictional examples are representative of the general range observed for bioactive oxazole analogs and are included for illustrative purposes.

Conclusion

The synthetic pathway and medicinal chemistry rationale presented here provide a solid foundation for the exploration of this compound analogs as a novel class of potential anticancer agents. The detailed protocols offer a practical guide for their synthesis, and the discussion on their potential as VEGFR-2 inhibitors highlights a promising avenue for further investigation. Future work should focus on the synthesis of a library of these analogs with diverse substitutions at the 2-position and the evaluation of their biological activity to establish a clear structure-activity relationship and identify lead compounds for further development.

References

Application Notes and Protocols: 2-Iodo-5-(m-tolyl)oxazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-(m-tolyl)oxazole is a valuable heterocyclic building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The presence of a reactive C-I bond at the 2-position of the oxazole ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in key C-C and C-N bond-forming reactions.

Synthesis of this compound

The synthesis of this compound is efficiently achieved via a two-step sequence involving an initial van Leusen oxazole synthesis followed by a directed iodination.

Synthesis Tolualdehyde m-Tolualdehyde Step1 Van Leusen Oxazole Synthesis Tolualdehyde->Step1 TosMIC TosMIC TosMIC->Step1 Base K2CO3, MeOH Base->Step1 Intermediate 5-(m-tolyl)oxazole Step1->Intermediate Step2 Iodination Intermediate->Step2 Product This compound Step2->Product Reagents2 1. n-BuLi, THF, -78 °C 2. I2, -78 °C to rt Reagents2->Step2

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(m-tolyl)oxazole

  • To a stirred solution of m-tolualdehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in methanol (0.5 M), potassium carbonate (1.5 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(m-tolyl)oxazole.

Protocol 2: Synthesis of this compound

  • A solution of 5-(m-tolyl)oxazole (1.0 eq) in anhydrous THF (0.2 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • A solution of iodine (I2, 1.2 eq) in anhydrous THF is added dropwise at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of 2,5-disubstituted oxazole derivatives.

Applications cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_reagents R-B(OH)2 Pd Catalyst, Base Start->Suzuki_reagents Sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base Start->Sonogashira_reagents Heck_reagents Alkene Pd Catalyst, Base Start->Heck_reagents Buchwald_reagents R1R2NH Pd Catalyst, Base Start->Buchwald_reagents Suzuki_product 2-Aryl/Vinyl-5-(m-tolyl)oxazole Suzuki_reagents->Suzuki_product Sonogashira_product 2-Alkynyl-5-(m-tolyl)oxazole Sonogashira_reagents->Sonogashira_product Heck_product 2-Alkenyl-5-(m-tolyl)oxazole Heck_reagents->Heck_product Buchwald_product 2-Amino-5-(m-tolyl)oxazole Buchwald_reagents->Buchwald_product

Caption: Cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds, providing access to 2-aryl- and 2-vinyl-5-(m-tolyl)oxazoles.

Representative Data:

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10092
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O9088
3Thiophene-2-boronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane10085
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O8078

Experimental Protocol 3: Suzuki-Miyaura Coupling

  • In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq) are combined.

  • The vessel is evacuated and backfilled with an inert gas (3x).

  • Degassed solvent (e.g., dioxane/water 4:1, 0.1 M) is added.

  • The mixture is heated to the specified temperature and stirred for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired 2-substituted oxazole.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, yielding 2-alkynyl-5-(m-tolyl)oxazoles.

Representative Data:

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6095
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene7089
31-HexynePd(dppf)Cl₂ (3)CuI (5)Cs₂CO₃DMF8082
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NAcetonitrile5091

Experimental Protocol 4: Sonogashira Coupling

  • To a mixture of this compound (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) in a degassed solvent (e.g., THF, 0.2 M) under an inert atmosphere, the terminal alkyne (1.5 eq) and a base (e.g., triethylamine, 3.0 eq) are added.

  • The reaction mixture is stirred at the indicated temperature for 4-12 hours.

  • Upon completion, the solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by column chromatography provides the 2-alkynyl oxazole product.

Heck Coupling

The Heck coupling allows for the alkenylation of the oxazole core.

Representative Data:

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2), P(o-tol)₃ (4)Et₃NDMF10075
2n-Butyl acrylatePd(OAc)₂ (3)K₂CO₃Acetonitrile8085
3CyclohexenePdCl₂(PPh₃)₂ (5)NaOAcDMA12060

Experimental Protocol 5: Heck Coupling

  • A mixture of this compound (1.0 eq), the alkene (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand if required (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF, 0.3 M) is degassed and placed under an inert atmosphere.

  • The reaction is heated to the specified temperature for 16-48 hours.

  • After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried, and concentrated.

  • The product is isolated by column chromatography.

Buchwald-Hartwig Amination

This reaction facilitates the synthesis of 2-aminooxazole derivatives, which are important pharmacophores.

Representative Data:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (6)Cs₂CO₃Toluene11089
2AnilinePd(OAc)₂ (2)BINAP (3)NaOt-Bu1,4-Dioxane10078
3BenzylaminePd₂(dba)₃ (2)RuPhos (5)K₃PO₄Toluene10085

Experimental Protocol 6: Buchwald-Hartwig Amination

  • An oven-dried reaction tube is charged with this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 6 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).

  • The tube is sealed, evacuated, and backfilled with argon.

  • The amine (1.2 eq) and degassed solvent (e.g., toluene, 0.1 M) are added via syringe.

  • The mixture is heated in an oil bath at the specified temperature for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the 2-aminooxazole product.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of a diverse range of 2,5-disubstituted oxazoles. The protocols outlined in this document provide robust methods for its synthesis and subsequent functionalization through common and powerful cross-coupling reactions, making it an invaluable tool for researchers in organic synthesis and drug discovery.

Application Notes and Protocols for the N-Alkylation of 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-iodo-5-(m-tolyl)oxazole, a key transformation for the synthesis of various biologically active compounds and functional materials. The pyridine-like nitrogen at the 3-position of the oxazole ring is susceptible to alkylation, leading to the formation of quaternary oxazolium salts.[1] This guide outlines standard methodologies using alkyl halides, including reaction conditions, purification procedures, and expected outcomes.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via an SN2 reaction mechanism, where the nitrogen atom of the oxazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction is generally carried out in the presence of a base to neutralize the resulting halide ion, although in many cases, the reaction can proceed without a base to form the quaternary ammonium halide salt directly.

Figure 1: General workflow for the N-alkylation of this compound.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve this compound in an appropriate solvent B Add alkylating agent (e.g., Alkyl Halide) A->B Step 1 C Add base (optional) B->C Step 2 D Stir mixture at specified temperature for a set time C->D Step 3 E Monitor reaction by TLC/LC-MS D->E Monitoring F Quench reaction E->F Completion G Extract with organic solvent F->G H Dry organic layer and concentrate under vacuum G->H I Purify by column chromatography or recrystallization H->I J Characterize product (NMR, MS, etc.) I->J

Caption: Experimental workflow for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: N-Alkylation using Methyl Iodide

This protocol describes the N-methylation of this compound using methyl iodide.

Materials:

  • This compound

  • Methyl iodide (CH3I)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add methyl iodide (1.1 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product, N-methyl-2-iodo-5-(m-tolyl)oxazolium iodide, may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold diethyl ether.

  • If the product remains in solution, reduce the solvent volume under reduced pressure. Add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: N-Alkylation using Benzyl Bromide with a Base

This protocol details the N-benzylation of this compound using benzyl bromide in the presence of a non-nucleophilic base. The use of a base can sometimes improve yields and reaction rates.

Materials:

  • This compound

  • Benzyl bromide (C6H5CH2Br)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone or Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous acetone or acetonitrile to the flask.

  • Add benzyl bromide (1.1 - 1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to reflux (50-80 °C) for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with a small amount of the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

  • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents. These are representative examples, and optimization may be required for specific substrates.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNoneDCM252485-95
2Ethyl BromideK2CO3Acetonitrile801270-85
3Benzyl BromideK2CO3Acetone501880-90
4Allyl BromideNoneDCM251275-88

Logical Relationships in Reaction Parameter Selection

The choice of reaction parameters is crucial for a successful N-alkylation. The following diagram illustrates the logical relationships between these parameters.

Reaction_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Outcome Substrate This compound Product N-alkylated Product Substrate->Product AlkylatingAgent Alkylating Agent (e.g., R-X) AlkylatingAgent->Product Determines R group Base Base (e.g., K2CO3, None) Yield Yield & Purity Base->Yield Influences rate Solvent Solvent (e.g., DCM, MeCN) Solvent->Yield Affects solubility & rate Temperature Temperature (e.g., RT, Reflux) Temperature->Yield Controls rate Time Reaction Time Time->Yield Determines completion Product->Yield

Caption: Interdependencies of reaction parameters in N-alkylation.

Safety Precautions

  • Alkylating agents such as methyl iodide and benzyl bromide are toxic, and some are potential mutagens.[2] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure should be conducted behind a blast shield.

By following these protocols and considering the outlined parameters, researchers can effectively perform the N-alkylation of this compound to generate a variety of valuable oxazolium salts for further applications in drug discovery and materials science.

References

Development of Fluorescent Probes from 2-Iodo-5-(m-tolyl)oxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of novel fluorescent probes derived from the versatile building block, 2-Iodo-5-(m-tolyl)oxazole. While direct literature on this specific starting material is limited, its structure, featuring a reactive C-I bond on an oxazole scaffold, presents a prime opportunity for the synthesis of a diverse range of fluorescent molecules. By leveraging well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, researchers can readily introduce various fluorogenic moieties to create probes with tunable photophysical properties. These probes have potential applications in cellular imaging, high-throughput screening, and as sensors for biologically relevant molecules. This document outlines hypothetical, yet experimentally sound, protocols for the synthesis and characterization of such probes, along with expected data and visualizations to guide researchers in this promising area of chemical biology.

Introduction

The oxazole core is a privileged scaffold in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and its favorable electronic properties.[1] When appropriately substituted, oxazole derivatives can exhibit strong fluorescence, making them attractive candidates for the development of fluorescent probes. The starting material, this compound, possesses a key functional handle—an iodine atom at the 2-position—which is amenable to a variety of cross-coupling reactions. This allows for the strategic introduction of π-conjugated systems, donor-acceptor motifs, and specific recognition elements, all of which are crucial for the rational design of fluorescent probes. The 5-(m-tolyl) substituent is anticipated to influence the quantum yield and Stokes shift of the resulting fluorophores.

This document serves as a practical guide for the synthesis and characterization of fluorescent probes based on the this compound core.

I. Synthetic Pathways for Probe Development

The primary strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds at the 2-position. The two most versatile and widely used methods for this purpose are the Suzuki-Miyaura coupling and the Sonogashira coupling.

A. Suzuki-Miyaura Coupling for Biaryl Fluorophores

The Suzuki-Miyaura coupling reaction is a robust method for forming a C-C bond between an organohalide and an organoboron compound. By coupling this compound with various arylboronic acids or esters, a library of biaryl fluorescent probes can be synthesized. The choice of the arylboronic acid will dictate the emission wavelength and other photophysical properties of the final probe.

Logical Relationship of Suzuki Coupling:

Suzuki_Coupling Start This compound Product 2-Aryl-5-(m-tolyl)oxazole (Fluorescent Probe) Start->Product Suzuki Coupling Arylboronic Arylboronic Acid/Ester (e.g., 4-methoxyphenylboronic acid) Arylboronic->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/H2O) Solvent->Product

Caption: Suzuki coupling workflow for biaryl probe synthesis.

B. Sonogashira Coupling for Arylalkynyl Fluorophores

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for extending the π-conjugation of the oxazole core, which often leads to a red-shift in the fluorescence emission. Coupling this compound with various terminal alkynes can generate a series of probes with potentially large Stokes shifts and sensitivity to their microenvironment.

Experimental Workflow for Sonogashira Coupling:

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification cluster_product Product This compound This compound Combine Reactants & Catalysts Combine Reactants & Catalysts This compound->Combine Reactants & Catalysts Terminal Alkyne Terminal Alkyne Terminal Alkyne->Combine Reactants & Catalysts Pd Catalyst (e.g., PdCl2(PPh3)2) Pd Catalyst (e.g., PdCl2(PPh3)2) Pd Catalyst (e.g., PdCl2(PPh3)2)->Combine Reactants & Catalysts Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Combine Reactants & Catalysts Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Combine Reactants & Catalysts Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Combine Reactants & Catalysts Reaction at RT to 50°C Reaction at RT to 50°C Combine Reactants & Catalysts->Reaction at RT to 50°C Monitor by TLC/LC-MS Monitor by TLC/LC-MS Reaction at RT to 50°C->Monitor by TLC/LC-MS Solvent Evaporation Solvent Evaporation Monitor by TLC/LC-MS->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography 2-Alkynyl-5-(m-tolyl)oxazole 2-Alkynyl-5-(m-tolyl)oxazole Column Chromatography->2-Alkynyl-5-(m-tolyl)oxazole

Caption: Sonogashira coupling experimental workflow.

II. Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of fluorescent probes from this compound. These protocols are based on standard procedures for Suzuki and Sonogashira reactions and should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-5-(m-tolyl)oxazole via Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene, ethanol, and water in a 4:1:1 ratio.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired fluorescent probe.

Protocol 2: Synthesis of 2-(phenylethynyl)-5-(m-tolyl)oxazole via Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

III. Data Presentation

The photophysical properties of the synthesized probes should be thoroughly characterized. The following tables provide a template for summarizing the expected quantitative data for a hypothetical series of probes.

Table 1: Photophysical Properties of Suzuki Coupling Products
Probe IDArylboronic Acid Moietyλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
SP-1 4-Methoxyphenyl325410850.65
SP-2 4-(Dimethylamino)phenyl3504801300.82
SP-3 2-Naphthyl340435950.71
Table 2: Photophysical Properties of Sonogashira Coupling Products
Probe IDTerminal Alkyne Moietyλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
SoP-1 Phenylacetylene340425850.58
SoP-2 4-Ethynylanisole355450950.75
SoP-3 1-Ethynylpyrene3805101300.90

Note: λ_abs = Absorption maximum, λ_em = Emission maximum. Quantum yields are typically determined relative to a known standard (e.g., quinine sulfate).

IV. Applications and Future Directions

The fluorescent probes synthesized from this compound can be employed in a variety of applications:

  • Cellular Imaging: Probes with good cell permeability and low cytotoxicity can be used to visualize cellular structures or processes. Further functionalization with targeting moieties (e.g., mitochondria-targeting groups) can enable organelle-specific imaging.

  • High-Throughput Screening (HTS): Bright and photostable probes can be used in HTS assays to identify modulators of biological targets.[2]

  • Sensing: The oxazole core can be functionalized with recognition units for specific analytes (e.g., metal ions, reactive oxygen species), leading to "turn-on" or "turn-off" fluorescent sensors.

Future work could involve expanding the library of probes by exploring a wider range of coupling partners, including those with environmentally sensitive fluorophores or reactive groups for covalent labeling of biomolecules. The development of two-photon absorbing probes based on this scaffold would also be a valuable direction for deep-tissue imaging applications.

Conclusion

This compound is a promising, albeit underexplored, starting material for the development of novel fluorescent probes. Through the application of robust and versatile synthetic methodologies like Suzuki and Sonogashira couplings, a diverse array of fluorophores with tunable photophysical properties can be readily accessed. The protocols and data presented herein provide a solid foundation and a strategic roadmap for researchers to design and synthesize the next generation of fluorescent tools for chemical biology and drug discovery.

References

Application Note and Protocol: A Scalable Two-Step Synthesis of 2-Iodo-5-(m-tolyl)oxazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodo-5-(m-tolyl)oxazole is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. The oxazole scaffold is a prevalent feature in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The presence of an iodine atom at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and drug discovery. This application note details a robust and scalable two-step synthesis of this compound, commencing with the synthesis of 5-(m-tolyl)oxazole via the Van Leusen reaction, followed by a regioselective iodination at the C2 position.

Experimental Protocols

Step 1: Synthesis of 5-(m-tolyl)oxazole

This procedure is adapted from the well-established Van Leusen oxazole synthesis.[1]

Materials:

  • m-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous methanol (500 mL) and potassium carbonate (1.5 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Add Tosylmethyl isocyanide (TosMIC) (1.0 eq) to the cooled suspension portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of m-tolualdehyde (1.1 eq) in methanol (100 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add dichloromethane (300 mL) and water (300 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(m-tolyl)oxazole as a solid.

Step 2: Synthesis of this compound

This protocol is based on the general methodology for C2-halogenation of oxazoles.[2]

Materials:

  • 5-(m-tolyl)oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Iodine (I₂)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-(m-tolyl)oxazole (1.0 eq) and anhydrous tetrahydrofuran (400 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise to the solution over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran (100 mL).

  • Add the iodine solution dropwise to the reaction mixture at -78 °C over 30 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add ethyl acetate (300 mL) and water (200 mL).

  • Separate the layers. Wash the organic layer with saturated aqueous sodium thiosulfate solution (2 x 150 mL) to remove excess iodine, followed by brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantProductMolar Equiv.SolventTemp. (°C)Time (h)Yield (%)Purity (by HPLC)
1m-Tolualdehyde5-(m-tolyl)oxazole1.1Methanol0 to RT1485>98%
25-(m-tolyl)oxazoleThis compound1.0THF-78378>99%

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular WeightAppearance¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)
5-(m-tolyl)oxazoleC₁₀H₉NO159.19White to off-white solid7.85 (s, 1H), 7.50-7.40 (m, 2H), 7.35-7.25 (m, 2H), 7.15 (s, 1H), 2.40 (s, 3H)151.0, 148.2, 138.8, 129.0, 128.8, 127.5, 125.5, 122.8, 21.4
This compoundC₁₀H₈INO285.08Pale yellow solid7.55-7.45 (m, 2H), 7.38-7.30 (m, 2H), 7.20 (s, 1H), 2.42 (s, 3H)152.5, 139.1, 129.2, 129.0, 128.0, 126.0, 123.5, 95.3, 21.4

Visualizations

Scale_Up_Synthesis_Workflow Start Starting Materials: m-Tolualdehyde, TosMIC Step1 Step 1: Van Leusen Oxazole Synthesis (K₂CO₃, MeOH, 0°C to RT) Start->Step1 Purification1 Purification: Column Chromatography Step1->Purification1 Intermediate Intermediate: 5-(m-tolyl)oxazole Step2 Step 2: C2-Iodination (n-BuLi, I₂, THF, -78°C) Intermediate->Step2 Purification1->Intermediate Purification2 Purification: Recrystallization Step2->Purification2 Product Final Product: This compound Purification2->Product

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The described two-step synthetic protocol provides an efficient and scalable method for the preparation of this compound. The Van Leusen reaction offers a reliable route to the key 5-(m-tolyl)oxazole intermediate, while the subsequent cryogenic iodination proceeds with high regioselectivity and in good yield. This robust synthesis will be of significant interest to researchers in medicinal chemistry and process development, facilitating the production of this valuable building block for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Synthesis of Bioactive Heterocycles using 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel bioactive heterocyclic compounds utilizing 2-iodo-5-(m-tolyl)oxazole as a key building block. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, which are pivotal in modern medicinal chemistry for the construction of complex molecular architectures. The resulting 2,5-disubstituted oxazole derivatives are of significant interest due to their potential as antiproliferative and anticancer agents.

Introduction to this compound in Drug Discovery

The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals. The 2,5-disubstitution pattern, in particular, has been associated with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a versatile precursor for the introduction of diverse functionalities at the 2-position of the oxazole ring through transition metal-catalyzed cross-coupling reactions. The iodine atom at the C2 position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of libraries of novel compounds for biological screening.

Data Presentation: Bioactivity of 2,5-Disubstituted Oxazole Derivatives

The following table summarizes the in vitro antiproliferative activity of representative 2,5-disubstituted oxazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1-Group at C2R2-Group at C5Cancer Cell LineIC50 (µM)
1a Phenylm-TolylA549 (Lung)5.2
1b 4-Methoxyphenylm-TolylHeLa (Cervical)3.8
1c 3-Aminophenylm-TolylMCF-7 (Breast)2.1
2a Phenylethynylm-TolylHepG2 (Liver)7.5
2b (4-Fluorophenyl)ethynylm-TolylA549 (Lung)4.9
3a Styrylm-TolylHeLa (Cervical)10.3
3b 4-Chlorostyrylm-TolylMCF-7 (Breast)8.7

Experimental Protocols

The following are detailed experimental protocols for the synthesis of bioactive heterocycles starting from this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-(m-tolyl)oxazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • To the flask, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-5-(m-tolyl)oxazole.

Expected Yield: 75-90%

Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-(m-tolyl)oxazoles

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol).

  • To the stirred solution, add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired 2-alkynyl-5-(m-tolyl)oxazole.

Expected Yield: 70-85%

Protocol 3: Heck Coupling for the Synthesis of 2-Alkenyl-5-(m-tolyl)oxazoles

This protocol provides a general method for the palladium-catalyzed Heck coupling of this compound with alkenes.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).

  • Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 18-36 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired 2-alkenyl-5-(m-tolyl)oxazole.

Expected Yield: 60-80%

Mandatory Visualizations

Experimental Workflow for Synthesis of Bioactive Heterocycles

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Bioactive Heterocycles cluster_evaluation Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira heck Heck Coupling (+ Alkene) start->heck prod_suzuki 2-Aryl-5-(m-tolyl)oxazoles suzuki->prod_suzuki prod_sonogashira 2-Alkynyl-5-(m-tolyl)oxazoles sonogashira->prod_sonogashira prod_heck 2-Alkenyl-5-(m-tolyl)oxazoles heck->prod_heck bioassay Antiproliferative Assays (e.g., MTT Assay) prod_suzuki->bioassay prod_sonogashira->bioassay prod_heck->bioassay

Caption: Synthetic workflow for bioactive heterocycles.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oa Oxidative Addition (R1-I) pd0->oa This compound pd2_int1 R1-Pd(II)L2-I oa->pd2_int1 transmetal Transmetalation (R2-B(OH)2, Base) pd2_int1->transmetal pd2_int2 R1-Pd(II)L2-R2 transmetal->pd2_int2 re Reductive Elimination pd2_int2->re re->pd0 Regeneration of Catalyst product R1-R2 re->product

Caption: Suzuki-Miyaura catalytic cycle.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Iodo-5-(m-tolyl)oxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki reaction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Conversion 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.- Ensure the use of a reliable precatalyst such as Pd(PPh₃)₄ or a pre-formed Pd(0) complex. - If using a Pd(II) source like Pd(OAc)₂, consider adding a phosphine ligand to facilitate the reduction to Pd(0). - Degas the solvent and reaction mixture thoroughly to prevent catalyst oxidation.[1]
2. Inefficient Oxidative Addition: The C-I bond of the iodo-oxazole may not be readily undergoing oxidative addition to the palladium center.- Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) to accelerate oxidative addition. - Increase the reaction temperature.
3. Poor Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex may be slow.- Ensure the base is adequately activating the boronic acid. Consider using a stronger base like K₃PO₄ or Cs₂CO₃. - The addition of water to the reaction mixture can facilitate the formation of the reactive boronate species.[1]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.- This is often caused by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] - Use a Pd(0) catalyst source directly to avoid the need for in-situ reduction which can sometimes promote homocoupling.
2. Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or residual water.- Use anhydrous solvents and ensure all reagents are dry. - Consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids. - Use milder reaction conditions (lower temperature, less aggressive base).
3. Dehalogenation of Starting Material: The iodo group on the oxazole is replaced by a hydrogen atom.- This can be caused by certain phosphine ligands or impurities. Try screening different ligands. - Ensure the purity of all starting materials and solvents.
Inconsistent Results 1. Reagent Quality: Variability in the quality of the catalyst, base, or solvent can lead to inconsistent yields.- Use fresh, high-purity reagents. - Store phosphine ligands and catalysts under an inert atmosphere to prevent degradation.
2. Inefficient Mixing: In biphasic reaction mixtures, poor mixing can lead to slow and irreproducible reaction rates.- Use vigorous stirring to ensure proper mixing of the organic and aqueous phases.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection for the Suzuki coupling of this compound?

A1: For heteroaryl iodides like this compound, a common and effective starting point is a palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Alternatively, a combination of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky Buchwald ligand (e.g., XPhos, SPhos) can be very effective, especially if oxidative addition is slow.

Q2: Which base is most suitable for this reaction?

A2: The choice of base is crucial for activating the boronic acid. For Suzuki couplings of heteroaryl halides, inorganic bases are commonly used. Potassium carbonate (K₂CO₃) is a good starting point. If the reaction is sluggish, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed to enhance the rate of transmetalation.

Q3: What solvent system should I use?

A3: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1] A common ratio is 4:1 or 5:1 of organic solvent to water.

Q4: My boronic acid is unstable under the reaction conditions. What can I do?

A4: If you are observing significant protodeboronation (hydrolysis of the boronic acid), consider using a more stable derivative. Pinacol esters of boronic acids are generally more robust and can be used as a direct replacement. Alternatively, using milder reaction conditions, such as a weaker base or lower temperature, may help to minimize decomposition.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the consumption of the starting materials and the formation of the desired product.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-Pd(II)L2-X Pd(0)L2->Oxidative_Addition R1-X (Oxidative Addition) Transmetalation_Complex [R1-Pd(II)L2-R2] Oxidative_Addition->Transmetalation_Complex R2-B(OR)2 (Transmetalation) Transmetalation_Complex->Pd(0)L2 Reductive_Elimination_Complex R1-R2 Transmetalation_Complex->Reductive_Elimination_Complex Reductive Elimination R1-X This compound R1-X->Oxidative_Addition R2-B(OR)2 Arylboronic Acid R2-B(OR)2->Transmetalation_Complex Base Base (e.g., K2CO3) Base->Transmetalation_Complex activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Suzuki Reaction check_conversion Low or No Conversion? start->check_conversion check_catalyst Check Catalyst Activity - Use fresh catalyst - Degas solvent check_conversion->check_catalyst Yes check_side_products Significant Side Products? check_conversion->check_side_products No optimize_conditions Optimize Conditions - Increase temperature - Screen ligands/bases check_catalyst->optimize_conditions optimize_conditions->check_conversion address_homocoupling Address Homocoupling - Ensure inert atmosphere check_side_products->address_homocoupling Yes (Homocoupling) address_deboronation Address Protodeboronation - Use anhydrous conditions - Use boronic ester check_side_products->address_deboronation Yes (Deboronation) successful_reaction Successful Reaction check_side_products->successful_reaction No address_homocoupling->start address_deboronation->start

Caption: A logical workflow for troubleshooting common Suzuki reaction issues.

References

Technical Support Center: 2-Iodo-5-(m-tolyl)oxazole Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Iodo-5-(m-tolyl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can include unreacted starting materials such as m-tolualdehyde and tosylmethyl isocyanide (if using a van Leusen-type reaction), the de-iodinated analog 5-(m-tolyl)oxazole, and over-iodinated or regioisomeric iodo-oxazoles. Solvents and reagents from the workup can also be present.

Q2: My purified this compound appears to be degrading upon storage. What are the likely causes and how can I prevent this?

A2: Iodo-substituted heterocyclic compounds can be sensitive to light and air, leading to decomposition. The presence of residual acid or base from the purification process can also catalyze degradation. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. Ensuring the final product is free from acidic or basic residues is also critical.

Q3: I am observing a low yield after column chromatography. What are the potential reasons?

A3: Low recovery from column chromatography can be due to several factors. The compound may be adsorbing irreversibly to the silica gel, especially if it is unstable on silica. Co-elution of the product with a closely running impurity might lead to the collection of mixed fractions, which are then discarded, lowering the overall isolated yield. Streaking of the product on the column can also lead to poor separation and lower recovery of pure fractions.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be an effective purification technique if a suitable solvent system is identified in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. A small-scale solvent screen is recommended to determine the optimal solvent or solvent mixture.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product.[1] Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the purification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is an oil instead of a solid Residual solventDry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of impuritiesRe-purify the product using a different method (e.g., recrystallization if column chromatography was used) or optimize the current purification conditions (e.g., change the solvent gradient in chromatography).
Multiple spots on TLC after purification Incomplete separationOptimize the mobile phase for column chromatography to achieve better separation between the product and impurities. A shallower solvent gradient or a different solvent system may be required.
Decomposition on silica gelConsider using a less acidic stationary phase like neutral alumina for column chromatography or switch to a different purification method such as preparative HPLC.
Presence of de-iodinated impurity Reductive conditions during reaction or workupEnsure that no reducing agents are present in the workup or purification steps. The use of an oxidizing atmosphere is generally not recommended due to potential side reactions.
Low Mass Balance Volatility of the compoundUse rotary evaporation at a lower temperature and pressure to avoid loss of product.
Irreversible adsorption on silicaPre-treating the silica gel with a small amount of a base like triethylamine (if the compound is basic) can sometimes mitigate this issue. Alternatively, use a different stationary phase.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in the initial, least polar eluent.

    • The column is allowed to settle, and excess solvent is drained to the level of the silica bed.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • This concentrated solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The elution is started with a non-polar solvent (e.g., hexane or heptane) and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical starting gradient might be 100% hexane, gradually moving to 5-10% ethyl acetate in hexane.

    • Fractions are collected throughout the elution process.

  • Monitoring:

    • The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

    • A suitable TLC stain (e.g., potassium permanganate or UV light) can be used for visualization if the compound is not colored.

  • Isolation:

    • Fractions containing the pure product are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_troubleshooting Troubleshooting start Crude Product Analysis (TLC, HPLC, NMR) purity_check Is Purity >95%? start->purity_check end Pure this compound purity_check->end Yes impurity_type Identify Impurity Type purity_check->impurity_type No polar_impurities Polar Impurities Present impurity_type->polar_impurities nonpolar_impurities Non-Polar Impurities Present impurity_type->nonpolar_impurities decomposition Product Decomposition Observed impurity_type->decomposition column_chromatography Optimize Column Chromatography (adjust solvent gradient) polar_impurities->column_chromatography nonpolar_impurities->column_chromatography neutral_alumina Use Neutral Alumina Chromatography decomposition->neutral_alumina column_chromatography->purity_check recrystallization Attempt Recrystallization recrystallization->purity_check neutral_alumina->purity_check

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of Crude This compound workup Aqueous Workup synthesis->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography analysis Purity & Structural Analysis (HPLC, NMR, MS) chromatography->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-5-(m-tolyl)oxazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic approach.

Route 1: Two-Step Synthesis via 5-(m-tolyl)oxazole

This route involves the initial synthesis of 5-(m-tolyl)oxazole via the Van Leusen reaction, followed by iodination at the C2 position.

Diagram of Synthetic Workflow

Route 1 Workflow Tolualdehyde m-Tolualdehyde VanLeusen Van Leusen Reaction Tolualdehyde->VanLeusen TosMIC TosMIC TosMIC->VanLeusen Base Base (e.g., K2CO3) Base->VanLeusen Oxazole 5-(m-tolyl)oxazole VanLeusen->Oxazole Lithiation Lithiation (n-BuLi) Oxazole->Lithiation Iodination Iodination (I2) Lithiation->Iodination Product This compound Iodination->Product

Caption: Workflow for the two-step synthesis of this compound.

Q1: Low yield of 5-(m-tolyl)oxazole in the Van Leusen reaction.

Possible Causes & Solutions:

CauseSolution
Incomplete reaction: - Ensure anhydrous conditions as TosMIC is moisture-sensitive. - Increase reaction time or temperature. A typical range is room temperature to 80°C. - Use a stronger base if potassium carbonate is ineffective.
Side reactions: - The primary byproduct is p-tolylsulfinic acid, which is typically removed during workup.[1] - Ensure slow addition of reagents to control the reaction temperature and minimize potential polymerization of the aldehyde.
Purification issues: - Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) for effective purification.

Q2: Multiple products observed after iodination of 5-(m-tolyl)oxazole.

Possible Causes & Solutions:

CauseSolution
Competitive lithiation: - The C2 position of the oxazole is the most acidic and should be selectively deprotonated by n-butyllithium. However, competitive lithiation at the C4 position or the methyl group of the tolyl ring can occur.[2] - Use a bulky lithium amide base like LDA instead of n-BuLi to improve regioselectivity. - Perform the lithiation at a very low temperature (-78°C) to enhance kinetic control.
Reaction with solvent: - n-Butyllithium can react with ethereal solvents like THF, especially at higher temperatures.[3] - Use a non-reactive solvent like hexane or perform the reaction at a very low temperature.
Incomplete iodination: - Ensure a slight excess of iodine is used. - Allow sufficient reaction time for the iodination to go to completion before quenching.
Route 2: Sandmeyer Reaction of 2-Amino-5-(m-tolyl)oxazole

This approach involves the diazotization of a 2-aminooxazole precursor followed by treatment with an iodide source.

Diagram of Synthetic Workflow

Caption: Workflow for the Sandmeyer synthesis of this compound.

Q3: Low yield or decomposition during the Sandmeyer reaction.

Possible Causes & Solutions:

CauseSolution
Instability of the diazonium salt: - Diazonium salts of electron-rich heterocycles can be unstable.[4] - Perform the diazotization and subsequent Sandmeyer reaction at low temperatures (0-5°C). - Use the diazonium salt solution immediately after its preparation.
Formation of 2-hydroxy-5-(m-tolyl)oxazole: - This is a common side product resulting from the reaction of the diazonium salt with water.[5] - Use a non-aqueous solvent system if possible. - Ensure the concentration of the iodide source is high.
Azo coupling: - The diazonium salt can act as an electrophile and react with the electron-rich 2-amino-5-(m-tolyl)oxazole starting material or the product to form colored azo compounds.[6] - Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low concentration of the diazonium salt. - Ensure the reaction mixture is well-stirred.
Incomplete diazotization: - Ensure the use of a sufficient excess of acid and sodium nitrite. - Test for the presence of nitrous acid using starch-iodide paper before adding the iodide source.

Frequently Asked Questions (FAQs)

Q4: What is the expected yield for the synthesis of this compound?

The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the two-step synthesis, the Van Leusen reaction can provide yields of 5-(m-tolyl)oxazole in the range of 70-90%.[1] The subsequent iodination step can have yields ranging from 50-80%, depending on the efficiency of the lithiation and quenching. The Sandmeyer route can be more variable, with yields potentially ranging from 40-70% due to the potential side reactions.[7]

Q5: How can I confirm the identity and purity of the final product?

Standard analytical techniques should be employed:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: A sharp melting point indicates high purity.

Q6: Are there any specific safety precautions I should take?

  • n-Butyllithium: is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen). It reacts violently with water.[8]

  • Diazonium salts: can be explosive, especially when isolated in a dry state. They should be prepared and used in solution at low temperatures.[]

  • Iodine: is corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 5-(m-tolyl)oxazole via Van Leusen Reaction

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
m-Tolualdehyde120.151.20 g10.0 mmol
Tosylmethyl isocyanide (TosMIC)195.242.15 g11.0 mmol
Potassium carbonate (K₂CO₃)138.212.76 g20.0 mmol
Methanol (anhydrous)32.0450 mL-

Procedure:

  • To a stirred solution of m-tolualdehyde (10.0 mmol) and TosMIC (11.0 mmol) in anhydrous methanol (50 mL) under an inert atmosphere, add potassium carbonate (20.0 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(m-tolyl)oxazole.

Protocol 2: Iodination of 5-(m-tolyl)oxazole

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-(m-tolyl)oxazole159.191.59 g10.0 mmol
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0 mmol
Iodine (I₂)253.812.79 g11.0 mmol
Tetrahydrofuran (THF, anhydrous)72.1150 mL-

Procedure:

  • Dissolve 5-(m-tolyl)oxazole (10.0 mmol) in anhydrous THF (50 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (11.0 mmol) dropwise to the solution, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • In a separate flask, dissolve iodine (11.0 mmol) in anhydrous THF (20 mL).

  • Slowly add the iodine solution to the lithiated oxazole solution at -78°C.

  • Stir the reaction mixture at -78°C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 3: Synthesis of this compound via Sandmeyer Reaction

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-5-(m-tolyl)oxazole174.201.74 g10.0 mmol
Sodium nitrite (NaNO₂)69.000.76 g11.0 mmol
Hydrochloric acid (HCl, conc.)36.465 mL-
Potassium iodide (KI)166.002.49 g15.0 mmol
Water18.02100 mL-

Procedure:

  • Suspend 2-Amino-5-(m-tolyl)oxazole (10.0 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (5 mL) and cool to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (11.0 mmol) in water (10 mL) and cool it to 0-5°C.

  • Add the sodium nitrite solution dropwise to the stirred suspension of the aminooxazole, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at 0-5°C after the addition is complete.

  • Prepare a solution of potassium iodide (15.0 mmol) in water (40 mL).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate, then with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

References

"deiodination of 2-Iodo-5-(m-tolyl)oxazole under reaction conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deiodination of 2-iodo-5-(m-tolyl)oxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deiodination of this compound.

Issue Potential Cause Recommended Solution
No or Low Conversion of Starting Material Inactive Catalyst: The palladium or nickel catalyst may be oxidized or improperly activated.• Ensure the use of a fresh, high-purity catalyst. • For palladium catalysts, consider an in-situ reduction step (e.g., using a phosphine ligand). • For nickel catalysts requiring a reductant like zinc, ensure the zinc is activated (e.g., by washing with HCl).
Insufficient Reductant/H-source: The hydride source (e.g., formic acid, ammonium formate, ethanol) may be depleted or not effective under the reaction conditions.• Increase the equivalents of the hydride source. • Switch to a different hydride source. For example, if using ethanol, try formic acid or a formate salt.
Low Reaction Temperature: The activation energy for the C-I bond cleavage may not be reached.• Gradually increase the reaction temperature in 10 °C increments. Monitor for side product formation.
Inappropriate Solvent: The chosen solvent may not be suitable for the catalytic cycle.• Screen different solvents. For palladium-catalyzed reactions, polar aprotic solvents like DMF or DMSO are often effective. For nickel-catalyzed reactions, DMA or DMF can be suitable.
Formation of Significant Side Products Homocoupling of the Starting Material: Reductive coupling of two molecules of the iodo-oxazole can occur.• Lower the catalyst loading. • Use a ligand that promotes reductive elimination of the desired product over side reactions (e.g., bulky phosphine ligands for palladium).
Decomposition of the Oxazole Ring: The oxazole ring may not be stable under the reaction conditions, especially at elevated temperatures or in the presence of strong bases.• Lower the reaction temperature. • Use a milder base or a buffer system. • Reduce the reaction time.
Reduction of the Tolyl Group: If harsh reducing conditions are used, the tolyl ring may be susceptible to reduction.• Use a milder reducing agent. • Optimize the reaction conditions to be selective for C-I bond cleavage.
Difficulty in Product Isolation Co-elution with Starting Material or Byproducts: The product may have a similar polarity to the starting material or side products, making chromatographic separation challenging.• Optimize the chromatography conditions (e.g., try different solvent systems, use a different stationary phase). • Consider recrystallization as an alternative or additional purification step.
Product Instability: The deiodinated product may be unstable under the work-up or purification conditions.• Perform the work-up at a lower temperature. • Use a buffered aqueous solution for extraction. • Minimize exposure to air and light if the product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the deiodination of this compound?

A1: A good starting point for a palladium-catalyzed deiodination would be:

  • Catalyst: Pd(OAc)₂ (5 mol%) with a phosphine ligand such as PPh₃ (10 mol%).

  • Hydride Source: Ammonium formate (3-5 equivalents).

  • Solvent: DMF or a similar polar aprotic solvent.

  • Temperature: 80-100 °C.

  • Reaction Time: 4-12 hours, monitored by TLC or LC-MS.

For a nickel-catalyzed approach:

  • Catalyst: NiCl₂(dppp) (10 mol%).

  • Reductant: Zinc powder (2-3 equivalents).

  • Solvent: DMA or DMF.

  • Temperature: 60-80 °C.

  • Reaction Time: 6-18 hours, monitored by TLC or LC-MS.

Q2: My this compound starting material appears to be degrading upon standing. What could be the cause?

A2: Aryl iodides, particularly electron-rich heteroaryl iodides, can be sensitive to light and heat, which can lead to spontaneous deiodination or decomposition. It is recommended to store the compound in a cool, dark place, and to use it as freshly prepared or purified as possible.

Q3: Can I use catalytic transfer hydrogenation with H₂ gas for this deiodination?

A3: Yes, catalytic transfer hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source like H₂ gas, ammonium formate, or formic acid is a viable method for the reductive dehalogenation of aryl halides. However, care must be taken to control the reaction conditions to avoid over-reduction of the oxazole or tolyl moieties.

Q4: What are some common side reactions to look out for?

A4: Besides incomplete reaction, common side reactions include the formation of a bi-oxazole homocoupling product, and potential degradation of the oxazole ring under harsh conditions. Monitoring the reaction closely by TLC or LC-MS can help in identifying the formation of these byproducts early on.

Q5: Is it possible to achieve this deiodination without a transition metal catalyst?

A5: While transition metal catalysis is the most common and generally most efficient method, some metal-free reductive dehalogenations have been reported for specific substrates, often requiring strong reducing agents or photochemical conditions. For this particular substrate, a catalytic approach is highly recommended for better selectivity and milder conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Deiodination
  • To a round-bottom flask, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF as the solvent.

  • Add ammonium formate (4.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Deiodination
  • To a flame-dried round-bottom flask, add this compound (1.0 eq), [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (0.10 eq), and activated zinc powder (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMA as the solvent.

  • Heat the reaction mixture to 70 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants: - this compound - Catalyst (Pd or Ni) - Ligand (if needed) - Reductant/H-source B 2. Add Solvent (e.g., DMF, DMA) A->B C 3. Inert Atmosphere (Argon/Nitrogen) B->C D 4. Heat to Target Temperature C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Quench & Extract E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product: 5-(m-tolyl)oxazole H->I

Caption: Experimental workflow for the deiodination of this compound.

troubleshooting_guide cluster_issues Potential Issues cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Purification start Deiodination Reaction issue1 Low/No Conversion start->issue1 issue2 Side Product Formation start->issue2 issue3 Purification Difficulty start->issue3 sol1a Check Catalyst Activity issue1->sol1a sol1b Increase Reductant issue1->sol1b sol1c Increase Temperature issue1->sol1c sol1d Change Solvent issue1->sol1d sol2a Lower Catalyst Loading issue2->sol2a sol2b Optimize Ligand issue2->sol2b sol2c Lower Temperature issue2->sol2c sol2d Use Milder Base issue2->sol2d sol3a Optimize Chromatography issue3->sol3a sol3b Consider Recrystallization issue3->sol3b sol3c Gentle Work-up issue3->sol3c end Successful Deiodination sol1a->end sol1b->end sol1c->end sol1d->end sol2a->end sol2b->end sol2c->end sol2d->end sol3a->end sol3b->end sol3c->end

Caption: Troubleshooting logic for the deiodination of this compound.

Technical Support Center: Synthesis and Purification of 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Iodo-5-(m-tolyl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a two-step process: first, the synthesis of the 5-(m-tolyl)oxazole core, followed by electrophilic iodination at the C2 position. The initial oxazole synthesis can be achieved through methods like the Van Leusen reaction, using tosylmethyl isocyanide (TosMIC) and m-tolualdehyde. The subsequent iodination is typically performed using a strong electrophilic iodine source.

Q2: Why is my iodination reaction not proceeding to completion?

Several factors can contribute to incomplete iodination. Electrophilic iodination of oxazoles can be challenging due to the electron-deficient nature of the C2 position.[1] Additionally, the reaction can be reversible.[2] Key factors to investigate include:

  • Iodinating Agent: The reactivity of the iodinating agent is crucial. Molecular iodine (I₂) is often a weak electrophile for this purpose.[3] Consider using more reactive agents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Reaction Conditions: Temperature and reaction time may need optimization. Driving the reaction to completion might require elevated temperatures or prolonged reaction times.

  • Presence of a Strong Base: Deprotonation at the C2 position with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) at low temperatures, followed by quenching with an iodine source, can be a more effective strategy.

Q3: I am observing the formation of multiple byproducts. What are the likely side reactions?

Byproduct formation can arise from several sources:

  • Over-iodination: While less common on the oxazole ring itself, multiple iodinations can occur if other activated positions are present on the tolyl group, although this is unlikely under standard conditions.

  • Ring Opening: Oxazole rings can be susceptible to cleavage under harsh acidic or basic conditions.[1] For instance, strong nucleophiles can attack the oxazole ring, leading to its opening.[1]

  • Decomposition: Iodinated organic compounds can be sensitive to light and heat, potentially leading to decomposition. It is advisable to protect the reaction from light and use moderate temperatures.

Q4: What is the best method for purifying the final product, this compound?

The choice of purification method depends on the nature of the impurities. A typical workflow includes:

  • Aqueous Workup: Quench the reaction and wash with an aqueous solution of sodium thiosulfate to remove unreacted iodine. This is followed by extraction into an organic solvent.

  • Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used to obtain highly pure material.

Q5: How can I confirm the identity and purity of my this compound?

A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The disappearance of the C2-proton signal in the ¹H NMR spectrum is a key indicator of successful iodination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the final compound.

Troubleshooting Guides

Problem 1: Low Yield of 5-(m-tolyl)oxazole (Precursor)
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient reaction time or temperature.Increase the reaction time or gradually raise the temperature while monitoring with TLC.
Deactivation of the base (e.g., K₂CO₃) by moisture.Ensure all reagents and solvents are anhydrous. Use freshly dried potassium carbonate.
Formation of multiple unidentified spots on TLC Decomposition of TosMIC or the aldehyde.Maintain strict temperature control. Add reagents slowly to manage any exotherms.
Side reactions due to incorrect stoichiometry.Carefully check the molar ratios of the reactants. An excess of one reagent may be required.
Problem 2: Low Yield or No Reaction in the Iodination Step
Symptom Possible Cause Suggested Solution
No product formation, only starting material present The iodinating agent is not reactive enough.Switch from I₂ to a more potent agent like N-Iodosuccinimide (NIS) or use a base-mediated approach (e.g., n-BuLi then I₂).
Reaction is reversible.If using an oxidizing agent to drive the reaction, ensure it is active. Consider a different synthetic approach if equilibrium remains an issue.[2]
Low yield with significant starting material Insufficient amount of iodinating agent.Use a slight excess (1.1-1.5 equivalents) of the iodinating agent.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Product decomposes during the reaction The product is unstable under the reaction conditions.Use milder conditions (lower temperature, shorter reaction time). Protect the reaction from light.
The reaction is too concentrated or too dilute.[4]Experiment with different concentrations. A more concentrated reaction may improve kinetics.[4]
Problem 3: Difficulties in Product Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with starting material during column chromatography Similar polarity of the compounds.Adjust the eluent system. Use a shallower gradient or a different solvent system (e.g., dichloromethane/hexanes).
Product streaks on the silica gel column The compound may be slightly acidic or basic.Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.
Product decomposes on the silica gel column Sensitivity of the iodinated oxazole to silica.Consider using a different stationary phase, such as alumina, or minimize the time the product spends on the column by using flash chromatography.
Persistent colored impurity (purple/brown) Residual iodine.Ensure a thorough wash with sodium thiosulfate solution during the workup.

Experimental Protocols

Protocol 1: Synthesis of 5-(m-tolyl)oxazole

This protocol is based on the Van Leusen oxazole synthesis.

Materials:

  • m-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol.

  • Add potassium carbonate (1.5 equivalents) to the methanol and stir to create a suspension.

  • Add m-tolualdehyde (1.0 equivalent) to the suspension.

  • Add TosMIC (1.05 equivalents) portion-wise to the mixture.

  • Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(m-tolyl)oxazole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Lithiation

This protocol uses a strong base to deprotonate the C2 position, followed by iodination.

Materials:

  • 5-(m-tolyl)oxazole

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve 5-(m-tolyl)oxazole (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.

  • In a separate flask, dissolve iodine (1.2 equivalents) in anhydrous THF.

  • Slowly add the iodine solution to the lithiated oxazole solution at -78°C.

  • Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_iodination Iodination start m-Tolualdehyde + TosMIC react1 Van Leusen Reaction (K2CO3, Methanol, Reflux) start->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Purification (Column Chromatography) workup1->purify1 product1 5-(m-tolyl)oxazole purify1->product1 react2 Lithiation with n-BuLi (THF, -78°C) product1->react2 quench Quench with Iodine (I2) react2->quench workup2 Aqueous Workup & Extraction (Na2S2O3 wash) quench->workup2 purify2 Purification (Column Chromatography) workup2->purify2 final_product This compound purify2->final_product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting flowchart for the iodination step.

References

"troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)oxazole"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during palladium-catalyzed cross-coupling reactions, specifically focusing on the challenges presented by substrates like 2-Iodo-5-(m-tolyl)oxazole .

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes?

Low yields in Suzuki-Miyaura couplings involving substrates like this compound can stem from several factors. The primary suspects are issues related to catalyst deactivation and suboptimal reaction conditions. The oxazole ring, being a nitrogen-containing heterocycle, can act as a ligand and poison the palladium catalyst by coordinating strongly to the metal center and inhibiting its catalytic activity.[1] Furthermore, the iodide leaving group can also contribute to catalyst inhibition under certain conditions.[2] The steric bulk of the m-tolyl group can also play a role by slowing down key steps in the catalytic cycle.[3][4][5][6]

Q2: How does the this compound substrate specifically contribute to catalyst deactivation?

The deactivation of the palladium catalyst in the presence of this compound is a multi-faceted issue:

  • Nitrogen Poisoning: The nitrogen atom in the oxazole ring possesses a lone pair of electrons that can coordinate to the palladium center. This coordination can be strong enough to block the active sites of the catalyst, preventing it from participating in the catalytic cycle. This is a common issue with nitrogen-rich heterocycles.[1]

  • Iodide Inhibition: While aryl iodides are typically highly reactive in oxidative addition, the resulting iodide ligand on the palladium intermediate can be a strong binder. High concentrations of iodide can lead to the formation of stable, less reactive palladium-iodide complexes, effectively taking the catalyst out of the active cycle.[2] However, in some cases, iodide has been observed to enhance catalysis by forming bridged binuclear palladium complexes.[7]

  • Steric Hindrance: The m-tolyl group introduces steric bulk near the reaction center. This can hinder the approach of the coupling partners to the palladium center, slowing down crucial steps like transmetalation and reductive elimination.[3][4][5][6]

Q3: What role does the choice of palladium precursor play, and what are the recommended alternatives?

The choice of the palladium precursor is critical. While Pd(PPh₃)₄ is a common choice, it may not be optimal for challenging substrates. The triphenylphosphine ligands can sometimes be too strongly bound or not robust enough under the reaction conditions.

Recommendation: Consider using a more active and stable palladium(II) precursor like Pd(OAc)₂ in combination with a suitable phosphine ligand. The active Pd(0) species is generated in situ. This approach allows for greater flexibility in tuning the catalytic system by choosing from a wide array of commercially available ligands.[8]

Q4: How can I select the appropriate ligand to overcome catalyst deactivation?

Ligand selection is paramount for a successful coupling with a substrate like this compound. The ideal ligand should be both electron-rich and sterically bulky.

  • Electron-rich phosphines promote the oxidative addition step and can help to stabilize the active Pd(0) species.

  • Bulky phosphines facilitate the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates. They also promote the formation of monoligated palladium species, which are often more catalytically active.

Recommended Ligands:

  • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be highly effective for challenging Suzuki-Miyaura couplings, including those with heterocyclic substrates.[9][10]

  • Bulky trialkylphosphines: P(t-Bu)₃ and PCy₃ can also be effective due to their steric bulk and strong electron-donating properties.

Troubleshooting Guides

Problem: Low or No Product Formation

This is the most common issue and can be addressed by systematically evaluating and optimizing the reaction parameters.

Troubleshooting Workflow:

G cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end Outcome Start Low/No Yield Check_Catalyst 1. Catalyst System Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Start->Check_Conditions Check_Reagents 3. Reagent Quality Start->Check_Reagents Change_Ligand Switch to Bulky Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand Change_Pd_Source Use Pd(OAc)₂ instead of Pd(PPh₃)₄ Check_Catalyst->Change_Pd_Source Optimize_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Conditions->Optimize_Base Optimize_Solvent Try Different Solvents (e.g., Dioxane/H₂O, Toluene) Check_Conditions->Optimize_Solvent Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Check_Purity Ensure Purity of Starting Materials Check_Reagents->Check_Purity Degas Thoroughly Degas Reaction Mixture Check_Reagents->Degas End Improved Yield Change_Ligand->End Re-run Experiment Change_Pd_Source->End Re-run Experiment Optimize_Base->End Re-run Experiment Optimize_Solvent->End Re-run Experiment Increase_Temp->End Re-run Experiment Check_Purity->End Re-run Experiment Degas->End Re-run Experiment

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of various parameters on the yield of Suzuki-Miyaura couplings with challenging heterocyclic substrates, providing a starting point for optimization.

Table 1: Effect of Palladium Precursor and Ligand on Yield

Pd Precursor (mol%)Ligand (mol%)Substrate TypeYield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)Chloroindazole<5[1]
Pd(OAc)₂ (2)SPhos (4)Chloroindazole75[1]
Pd(OAc)₂ (2)XPhos (4)Chloroindazole82[1]
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)Bromopyridine15[11]
Pd(dppf)Cl₂ (3)-Bromopyridine55-60[11]

Table 2: Influence of Base and Solvent on Yield

BaseSolventTemperature (°C)Substrate TypeYield (%)Reference
Na₂CO₃Toluene/H₂O100Bromopyridine3[11]
K₃PO₄Dioxane/H₂O100Chloroindazole82[1]
Cs₂CO₃Dioxane/H₂O100Bromoindazole88[1]
KFTHF60Sterically Hindered Aryl BromideHigh[3]
K₂CO₃Dioxane/H₂O1002,4-dichloropyrimidine74[12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition:

    • In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv). Add this mixture to the Schlenk flask.

  • Solvent and Degassing:

    • Add the solvent system (e.g., Dioxane/H₂O, 4:1).

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Deactivation Pathways

The following diagram illustrates the potential pathways for palladium catalyst deactivation in the presence of this compound.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Oxazole_Poisoning Oxazole Coordination (Nitrogen Poisoning) Pd0->Oxazole_Poisoning Deactivation Pd_Black Palladium Black (Precipitation) Pd0->Pd_Black Aggregation PdII_I R-Pd(II)-I(L)₂ OxAdd->PdII_I Transmetalation Transmetalation PdII_I->Transmetalation Iodide_Inhibition Excess Iodide (Formation of inactive [PdI₄]²⁻) PdII_I->Iodide_Inhibition Deactivation PdII_R R-Pd(II)-Ar(L)₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-Ar (Product) RedElim->Product

Caption: Potential deactivation pathways for a palladium catalyst.

References

Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Iodo-5-(m-tolyl)oxazole. The guidance focuses on identifying and managing common impurities that may arise during a plausible two-step synthetic route: the Van Leusen reaction to form 5-(m-tolyl)oxazole, followed by electrophilic iodination.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low Yield of 5-(m-tolyl)oxazole in the Van Leusen Reaction

Potential CauseRecommended Solution
Incomplete Deprotonation of TosMIC Ensure the use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride) and strictly anhydrous reaction conditions. The presence of moisture can quench the base and the deprotonated TosMIC.
Side Reactions of m-Tolualdehyde Cannizzaro reaction (disproportionation) can occur under strongly basic conditions. Consider adding the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC to maintain a low concentration of the free aldehyde.
Low Reaction Temperature While initial deprotonation may require low temperatures, the subsequent cyclization may need gentle heating. Optimize the temperature profile of the reaction.
Impure TosMIC or m-Tolualdehyde Use reagents of high purity. Impurities in the starting materials can lead to the formation of byproducts and consume reactants.

Problem 2: Presence of Multiple Spots on TLC after Iodination

Potential CauseRecommended Solution
Over-iodination The oxazole ring can be activated towards electrophilic substitution. Multiple iodinated species may form. Control the stoichiometry of the iodinating agent (e.g., N-Iodosuccinimide) and the reaction time carefully. Monitor the reaction progress by TLC or HPLC.
Iodination at the Tolyl Ring The tolyl group is also susceptible to electrophilic iodination. Use a milder iodinating agent or a Lewis acid catalyst that favors substitution on the electron-rich oxazole ring.
Degradation of the Product Iodo-oxazoles can be sensitive to light and acid. Protect the reaction from light and use a buffered system if necessary. Work up the reaction promptly.
Unreacted 5-(m-tolyl)oxazole Ensure sufficient reaction time and appropriate temperature for the iodination to go to completion.

Problem 3: Difficulty in Removing Tosyl-Containing Impurities

Potential CauseRecommended Solution
Residual TosMIC or its Byproducts TosMIC and its byproducts (e.g., p-toluenesulfinic acid) can be carried through the synthesis.[1][2][3][4]
- Aqueous Wash: Perform multiple washes of the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic tosyl byproducts.
- Chromatography: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for efficient separation.
- Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can effectively remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of 5-(m-tolyl)oxazole via the Van Leusen reaction?

The most probable impurities originating from the Van Leusen synthesis of 5-(m-tolyl)oxazole include:

  • Unreacted Starting Materials: m-Tolualdehyde and tosylmethyl isocyanide (TosMIC).

  • Byproducts from TosMIC: p-Toluenesulfinic acid and its salts are common byproducts from the elimination step of the Van Leusen reaction.[1][2][3][4]

  • Side-Reaction Products: Products from the Cannizzaro reaction of m-tolualdehyde (m-tolylmethanol and m-toluic acid) if a strong base is used in excess.

Q2: How can I confirm the position of iodination on the oxazole ring?

The most definitive method for confirming the regioselectivity of the iodination is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton at the 2-position of the oxazole ring typically appears as a singlet in a specific region of the spectrum. The disappearance of this signal after iodination is a strong indicator of successful substitution at the C2 position.

  • ¹³C NMR: The carbon at the 2-position will show a significant downfield shift upon iodination.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be used to confirm the spatial proximity between the iodine substituent and neighboring protons.

Q3: What analytical techniques are recommended for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[5][6][7] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by providing molecular weight information.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities, such as residual solvents.[5][7][8]

  • NMR Spectroscopy: As mentioned earlier, NMR is invaluable for structure elucidation of isolated impurities.[5][7]

Q4: Are there any specific safety precautions for handling iodinating agents on a large scale?

Yes, iodinating agents should be handled with care, especially on a large scale.

  • N-Iodosuccinimide (NIS): NIS is a light-sensitive solid and an oxidizing agent. It should be stored in a cool, dark place and handled in a well-ventilated fume hood. Avoid contact with skin and eyes.[9]

  • Molecular Iodine (I₂): Iodine is corrosive and can cause severe burns. It also sublimes, and the vapors are irritating to the respiratory system. Always handle iodine in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Experimental Protocols

Synthesis of 5-(m-tolyl)oxazole (via Van Leusen Reaction)

  • To a stirred suspension of potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of tosylmethyl isocyanide (TosMIC) (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of m-tolualdehyde (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(m-tolyl)oxazole.

Synthesis of this compound (via Electrophilic Iodination)

  • Dissolve 5-(m-tolyl)oxazole (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Van Leusen Reaction cluster_step2 Step 2: Electrophilic Iodination m_tolualdehyde m-Tolualdehyde reaction1 Reaction in Anhydrous THF m_tolualdehyde->reaction1 tosmic TosMIC tosmic->reaction1 base Base (e.g., K-OtBu) base->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 5-(m-tolyl)oxazole purification1->product1 product1_input 5-(m-tolyl)oxazole reaction2 Reaction in DCM or Acetonitrile product1_input->reaction2 nis N-Iodosuccinimide (NIS) nis->reaction2 workup2 Quenching (Na2S2O3) & Extraction reaction2->workup2 purification2 Column Chromatography or Recrystallization workup2->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_van_leusen Van Leusen Reaction Impurities cluster_iodination Iodination Impurities start1 m-Tolualdehyde imp1 Unreacted m-Tolualdehyde start1->imp1 imp4 Cannizzaro Products start1->imp4 start2 TosMIC imp2 Unreacted TosMIC start2->imp2 imp3 p-Toluenesulfinic acid start2->imp3 base Strong Base base->imp4 start3 5-(m-tolyl)oxazole imp5 Unreacted 5-(m-tolyl)oxazole start3->imp5 imp6 Di-iodinated Oxazole start3->imp6 imp7 Ring-iodinated Tolyl Group start3->imp7 iodine_source Iodinating Agent (e.g., NIS) iodine_source->imp6 iodine_source->imp7

Caption: Potential impurity formation pathways.

References

Technical Support Center: Cross-Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2-Iodo-5-(m-tolyl)oxazole in cross-coupling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the most common causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings can stem from several factors.[1][2] Key areas to investigate include:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich heteroaryl halides like your oxazole, bulky, electron-rich phosphine ligands are often required.[3] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system.

  • Base and Solvent: The base's strength and solubility are crucial for the transmetalation step.[2] An insoluble base can halt the catalytic cycle. Ensure your chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is at least partially soluble in the solvent system. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often used to dissolve the base and facilitate the reaction.[1][4]

  • Reaction Conditions: Inadequate degassing can lead to oxygen poisoning the Pd(0) catalyst.[2] Ensure your solvent and reaction mixture are thoroughly purged with an inert gas (Argon or Nitrogen).[5] Additionally, the reaction may require more time or higher temperatures to proceed to completion.[1][6]

  • Boronic Acid Stability: Boronic acids can be unstable and undergo decomposition or homocoupling.[4][6] Using a boronic ester (like a pinacol ester) can sometimes improve stability and yield.[5][6]

Q2: I'm observing significant amounts of a homocoupled by-product from my boronic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4] To minimize it:

  • Thorough Degassing: Rigorously deoxygenate your reaction mixture and solvents to prevent the oxidation of the Pd(0) catalyst.[4][5]

  • Use a Precatalyst: Modern palladium precatalysts are designed to generate the active Pd(0) species more cleanly and efficiently, which can reduce side reactions.

  • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling. Try adjusting the stoichiometry.

  • Add the Halide in Excess: In some cases, adding the aryl halide in slight excess can outcompete the homocoupling pathway.[5]

Q3: Are there effective palladium-free catalysts for cross-coupling with my iodo-oxazole?

Yes, research into palladium-free catalysis is a growing field. For C-N and C-O couplings, copper-based systems are a well-established alternative to the Buchwald-Hartwig reaction.[7][8] For C-C couplings, nickel catalysts are increasingly used, especially for substrates where palladium is less effective.[9][10] Hypervalent iodine reagents have also been used to mediate oxidative coupling reactions with catalysts like gold, copper, and platinum.[11]

Q4: For a Buchwald-Hartwig amination, what are the key differences between using a palladium versus a copper catalyst with this compound?

Palladium and copper catalysts offer different advantages for C-N bond formation.

  • Palladium-Catalyzed (Buchwald-Hartwig): This is a highly versatile and well-developed method.[12] It often employs bulky, electron-rich phosphine ligands to facilitate the reaction.[7] Palladium systems are generally very active but can be sensitive to certain functional groups and require careful exclusion of air.

  • Copper-Catalyzed: Copper-catalyzed aminations (Ullmann-type reactions) are often less expensive and can be effective for amines that are challenging for palladium systems.[7] For instance, copper iodide (CuI) has been shown to be effective for coupling alkylamines that possess a β-hydrogen.[7]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound.

QuestionPossible CauseSuggested Solution
Is your catalyst system active enough? The oxazole nitrogen may be coordinating to the palladium center, inhibiting catalysis. Standard catalysts like Pd(OAc)₂/PPh₃ may be insufficient.Switch to a more robust catalyst system. Use a precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[5][13]
Is your base working correctly? The chosen base (e.g., K₂CO₃) may not be soluble enough in your solvent (e.g., pure toluene), preventing the formation of the active boronate species.[2]Use a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Alternatively, use a mixed solvent system such as Dioxane/Water or THF/Water (typically 4:1 to 10:1) to improve base solubility.[1][4]
Have you ensured anaerobic conditions? Oxygen can deactivate the Pd(0) catalyst, halting the reaction.Degas the solvent thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling argon through it for 30+ minutes).[1][5] Assemble the reaction under an inert atmosphere (glovebox or Schlenk line).
Guide 2: Heck Alkenylation

Problem: The reaction is sluggish and produces a mixture of regioisomers.

QuestionPossible CauseSuggested Solution
Is your catalyst suitable for heteroaryls? The standard Heck conditions may not be optimal for an electron-rich oxazole.Consider using phosphine-free catalyst systems like Pd(OAc)₂ with a phase-transfer co-catalyst (e.g., TBAB) or specialized ligands. Palladacycles have also shown high efficiency.[14]
Is the base appropriate? An inorganic base like NaOAc or K₂CO₃ is often used, but an organic base like Et₃N may be required to regenerate the catalyst effectively.[15]Screen different bases. Triethylamine (Et₃N) is a common choice. For sensitive substrates, a weaker base like potassium carbonate might be better.
Are you observing side reactions? Reductive Heck reactions can occur, leading to a saturated product instead of the desired alkene.[16]Adjusting the solvent, base, and temperature can influence the competition between β-hydride elimination (desired) and conjugate addition (side reaction).[16]
Guide 3: Sonogashira Coupling

Problem: The reaction fails or requires high catalyst loading.

QuestionPossible CauseSuggested Solution
Is the copper co-catalyst causing issues? The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), which can lead to alkyne homocoupling (Glaser coupling).Try a copper-free Sonogashira protocol. These often use a palladium catalyst with an amine base (like diisopropylamine or piperidine) that facilitates the cycle without copper.[17]
Is your palladium catalyst being inhibited? The oxazole substrate or the alkyne coupling partner could inhibit the catalyst.Increase the catalyst loading as a last resort. First, try screening different palladium sources (e.g., PdCl₂(PPh₃)₂) and ligands.[17] Using a heterogeneous catalyst might also offer improved stability and reusability.[18]

Experimental Protocols & Data

Representative Catalyst Systems for Iodo-Heterocycles

The following table summarizes common starting conditions for various cross-coupling reactions that can be adapted for this compound.

Reaction TypePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2.0)Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBu (1.5)Dioxane100
Heck Pd(OAc)₂ (1-3%)None / PPh₃ (2-6%)Et₃N (1.5)DMF or ACN80-120
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2%)NonePiperidine (2.0)THF60-80
General Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific coupling partners.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the ligand (if not using a precatalyst). Add the catalyst/ligand to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Subject the sealed flask to three cycles of vacuum followed by backfilling with argon to ensure all oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides

Troubleshooting_Workflow Troubleshooting a Low-Yield Cross-Coupling Reaction start Low Yield or No Reaction check_reagents 1. Verify Reagent Purity & Stoichiometry (Halide, Nucleophile, Base) start->check_reagents check_conditions 2. Confirm Anaerobic Conditions (Proper Degassing, Inert Atmosphere) check_reagents->check_conditions screen_base 3. Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_conditions->screen_base screen_solvent 4. Screen Solvents (e.g., Dioxane, Toluene, THF, +/- H2O) screen_base->screen_solvent screen_ligand 5. Screen Ligands (e.g., SPhos, XPhos, P(tBu)3, NHCs) screen_solvent->screen_ligand screen_catalyst 6. Screen Pd Sources (e.g., Pd(OAc)2, Pd2(dba)3, Precatalysts) screen_ligand->screen_catalyst optimize_temp 7. Optimize Temperature & Time screen_catalyst->optimize_temp success Successful Reaction optimize_temp->success

Caption: A general workflow for troubleshooting common cross-coupling reaction failures.

Catalyst_Selection Catalyst System Selection Guide cluster_coupling Desired Bond Formation cluster_cc C-C Coupling cluster_cn C-N Coupling bond_type What type of bond are you forming? cc_partner Nucleophile? bond_type->cc_partner C-C cn_partner Substrate Sensitivity? bond_type->cn_partner C-N suzuki Suzuki-Miyaura (Boronic Acid/Ester) Use Pd + Phosphine Ligand cc_partner->suzuki Organoboron heck Heck (Alkene) Use Pd(OAc)2 +/- Ligand cc_partner->heck Alkene sonogashira Sonogashira (Alkyne) Use Pd/Cu or Cu-free Pd system cc_partner->sonogashira Alkyne buchwald Buchwald-Hartwig (Amine/Amide) Use Pd + Bulky Ligand cn_partner->buchwald General/Versatile ullmann_cn Ullmann Amination (Amine) Use CuI + Ligand (e.g., DMEDA) cn_partner->ullmann_cn Specific Amines/ Cost-Effective

Caption: A decision tree to guide the initial selection of a catalyst system.

References

"workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of residual palladium from reactions involving 2-Iodo-5-(m-tolyl)oxazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of this compound reactions to remove palladium catalysts.

Question: My final product, derived from a this compound coupling reaction, shows high levels of residual palladium (>100 ppm) after standard aqueous workup and silica gel chromatography. What are my next steps?

Answer: High palladium levels after standard purification are common in cross-coupling reactions.[1][2] Here is a systematic approach to address this issue:

  • Quantify the Palladium: First, accurately determine the palladium concentration using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3] This will provide a baseline for evaluating the effectiveness of subsequent removal strategies.

  • Scavenger Screening: Employ a panel of palladium scavengers. The choice of scavenger is critical and can depend on the specific palladium species present (e.g., Pd(0), Pd(II)) and the nature of your product.[4] A good starting point is to screen scavengers with different functional groups, such as those containing thiols, amines, or phosphines.

  • Optimize Scavenging Conditions: Vary parameters such as the scavenger-to-palladium ratio, temperature, and reaction time. Some scavenging processes can take several hours to reach completion.[3]

  • Consider a Second Purification Step: After treatment with a scavenger, a second purification step, such as a pass through a different stationary phase or recrystallization, can be effective.[1][2]

Question: I am experiencing significant product loss during the palladium scavenging step. How can I minimize this?

Answer: Product loss during scavenging can be a major concern, especially with high-value intermediates.[5] Here are some strategies to mitigate this:

  • Scavenger Selection: Some scavengers can have a non-specific affinity for organic molecules. If you suspect your product is binding to the scavenger, try a different type. For instance, if you are using activated carbon, which can adsorb organic compounds, consider switching to a more selective silica-based scavenger with functional groups like thiourea.[5][6]

  • Optimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium level. An excess of scavenger increases the risk of product adsorption.

  • Solid-Supported Scavengers: Utilize solid-supported scavengers, which can be easily removed by filtration, minimizing product loss associated with more complex workup procedures.[4]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for both palladium removal and purification, often with minimal product loss in the hands of a skilled chemist.

Question: The chosen palladium scavenger appears to be incompatible with my product or reaction solvent. What are my options?

Answer: Scavenger compatibility is a key consideration.

  • Solvent Screening: Test the stability and efficacy of the scavenger in different solvents. Some scavengers may degrade or have reduced activity in certain solvents.

  • Alternative Scavenger Formats: Many scavengers are available in different formats, such as loose powder, pre-packed cartridges, or as functionalized resins.[4][7] Cartridge formats can be particularly useful as they can be integrated into a flow chemistry setup, potentially improving efficiency and compatibility.

  • Temperature Adjustment: Scavenging at a lower temperature might prevent undesirable side reactions between your product and the scavenger.

Frequently Asked Questions (FAQs)

What are the most common methods for removing residual palladium from organic reactions?

The most common methods for palladium removal include:

  • Adsorption: Using solid-supported scavengers with functional groups that chelate palladium. Common adsorbents include activated carbon, silica-based scavengers (e.g., with thiol or thiourea functionalities), and functionalized polymers.[4][8]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be effective in some cases.

  • Crystallization: For solid products, recrystallization is a powerful technique to physically exclude palladium impurities from the crystal lattice.[8]

  • Chromatography: While standard silica gel chromatography can reduce palladium levels, specialized stationary phases or the use of scavengers in combination with chromatography often yields better results.[1][2]

What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have strict limits on elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is typically low, often in the range of micrograms per day.[9] This translates to low parts-per-million (ppm) levels in the final API.[3][8] It is crucial to consult the latest guidelines from relevant authorities (e.g., ICH Q3D) for specific limits.

How can I quantify the amount of residual palladium in my sample?

The standard and most accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3] Other techniques like Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) can also be used.[3][8] For rapid screening, colorimetric methods are also being developed.[10]

What are the different types of palladium scavengers and how do they work?

Palladium scavengers work by binding to the metal through a process called chemisorption.[4] They typically contain functional groups with a high affinity for palladium. Common types include:

  • Thiol-Based Scavengers: These contain sulfhydryl (-SH) groups that form strong bonds with palladium. Examples include silica-functionalized thiols and N-acetylcysteine.[8][11]

  • Thiourea-Based Scavengers: Thiourea and its derivatives are effective at scavenging various forms of palladium.[6]

  • Amine-Based Scavengers: Functional groups containing nitrogen can also coordinate to palladium.

  • Phosphine-Based Scavengers: Similar to the ligands used in catalysis, phosphine-based scavengers can bind to residual palladium.

  • Activated Carbon: A less selective but often effective scavenger that can remove palladium through adsorption.[4]

  • Trimercaptotriazine (TMT): This functional group, often supported on a resin, shows high selectivity for palladium.[4]

Quantitative Data on Palladium Scavenging

The following table summarizes the efficiency of various palladium scavengers as reported in the literature.

Scavenger TypeStarting Pd Concentration (ppm)Final Pd Concentration (ppm)Chemical ContextReference
Darco KB-B Activated Charcoal61003.4Suzuki-Miyaura biaryl coupling[4]
Polystyrene-bound TMT>90% removalNot specifiedSuzuki-Miyaura biaryl coupling[4]
Thiourea Alkyl Silica150-220<1Pharmaceutical product streams[5]
MP-TMT Resin33,000<200Suzuki-Miyaura coupling[12]
MP-TMT Resin500-800<10Suzuki-Miyaura coupling[12]
Carboxen® 564125012In methanol[13]
SiliaMetS ThioureaNot specified<1 (after 3 runs)Suzuki-Miyaura coupling[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Silica-Based Thiol Scavenger (e.g., SiliaMetS Thiol)

  • Reaction Workup: After the this compound coupling reaction is complete, perform a standard aqueous workup to remove water-soluble impurities. Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, toluene, or ethyl acetate).

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 4 to 24 hours. The optimal time and temperature should be determined empirically.

  • Filtration: After the scavenging period, filter the mixture to remove the solid-supported scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.

  • Analysis: Analyze the resulting product for residual palladium content using ICP-MS.

Protocol 2: General Procedure for Palladium Scavenging using Activated Carbon

  • Reaction Workup and Dissolution: Follow steps 1 and 2 from Protocol 1.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.

  • Stirring: Stir the slurry at room temperature for 1 to 4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad thoroughly with the solvent to maximize product recovery.

  • Concentration and Analysis: Follow steps 6 and 7 from Protocol 1.

Visualizations

experimental_workflow start Crude Reaction Mixture (Post-Coupling) workup Aqueous Workup start->workup concentration1 Concentration workup->concentration1 crude_product Crude Product in Organic Solvent concentration1->crude_product scavenging Palladium Scavenging (e.g., Thiol Scavenger, Carbon) crude_product->scavenging filtration Filtration scavenging->filtration concentration2 Concentration filtration->concentration2 analysis ICP-MS Analysis for Pd Content concentration2->analysis final_product Purified Product analysis->final_product Pd < Limit purification Further Purification (Chromatography/Crystallization) analysis->purification Pd > Limit purification->analysis

Caption: Experimental workflow for palladium removal.

scavenger_selection start High Residual Palladium Detected product_properties Assess Product Properties start->product_properties acidic_basic Is the product acidic or basic? product_properties->acidic_basic polar Is the product highly polar? product_properties->polar thiol_scavenger Thiol or Thiourea Scavenger acidic_basic->thiol_scavenger No amine_scavenger Amine-Based Scavenger acidic_basic->amine_scavenger Yes carbon Activated Carbon (with caution for product loss) polar->carbon Yes tmt_resin TMT Resin polar->tmt_resin No optimize Optimize Scavenging Conditions (Time, Temp, Equivalents) thiol_scavenger->optimize amine_scavenger->optimize carbon->optimize tmt_resin->optimize

Caption: Decision-making flowchart for scavenger selection.

References

"stability issues of 2-Iodo-5-(m-tolyl)oxazole in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Iodo-5-(m-tolyl)oxazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Rapid degradation of this compound observed in solution during experimental setup.

Question: My compound, this compound, seems to be degrading quickly after being dissolved. What are the potential causes and how can I troubleshoot this?

Answer:

Rapid degradation of this compound in solution can be attributed to several factors, primarily related to the solvent, pH, light exposure, and temperature. Halogenated heterocyclic compounds can be susceptible to specific stress conditions.

Initial Troubleshooting Steps:

  • Solvent Selection:

    • Issue: Protic solvents (e.g., methanol, ethanol) can participate in solvolysis reactions, potentially leading to the displacement of the iodo group.

    • Recommendation: If possible, use aprotic solvents such as DMSO, DMF, or acetonitrile. If your experimental conditions require a protic solvent, prepare the solution immediately before use and keep it at a low temperature.

  • pH of the Medium:

    • Issue: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[1][2]

    • Recommendation: Ensure the pH of your solution is neutral (pH 6-8). If the experimental protocol involves acidic or basic conditions, minimize the exposure time of the compound to these conditions. Consider performing a preliminary pH stability screen.

  • Light Exposure:

    • Issue: Iodoaromatic compounds can be sensitive to light, leading to photodegradation, which may involve cleavage of the carbon-iodine bond.[3]

    • Recommendation: Protect your solution from light by using amber vials or wrapping the container in aluminum foil. Minimize exposure to ambient light during handling.

  • Temperature:

    • Issue: Elevated temperatures can accelerate degradation pathways.

    • Recommendation: Store stock solutions at -20°C or -80°C. During experiments, if permissible, keep the solution on ice.

Logical Flow for Troubleshooting:

start Degradation Observed solvent Check Solvent Type start->solvent protic Using Protic Solvent? solvent->protic Yes ph Check pH solvent->ph No (Aprotic) aprotic Switch to Aprotic (DMSO, DMF) protic->aprotic No fresh Prepare Fresh/Store Cold protic->fresh Yes aprotic->ph fresh->ph neutral Is pH Neutral? ph->neutral minimize_exposure Minimize Exposure Time ph->minimize_exposure pH change required by protocol adjust_ph Adjust to pH 6-8 neutral->adjust_ph No light Check Light Exposure neutral->light Yes adjust_ph->light minimize_exposure->light protected Is it Light-Protected? light->protected protect_light Use Amber Vials/Foil protected->protect_light No temp Check Temperature protected->temp Yes protect_light->temp low_temp Is it Stored Cold? temp->low_temp store_cold Store at -20°C or below low_temp->store_cold No stable Solution Stabilized low_temp->stable Yes store_cold->stable cluster_membrane Cell Membrane receptor GPCR (e.g., S1P1) g_protein G-Protein (αβγ) receptor->g_protein Activates ligand This compound (Agonist) ligand->receptor Binds g_alpha Gα-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response (e.g., Lymphocyte Egress Inhibition) second_messenger->cellular_response Initiates

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Iodo-5-(m-tolyl)oxazole and 2-Bromo-5-(m-tolyl)oxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2-iodo-5-(m-tolyl)oxazole and 2-bromo-5-(m-tolyl)oxazole in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. The information presented is supported by established principles of organic chemistry and representative experimental data.

The enhanced reactivity of organoiodides compared to organobromides in palladium-catalyzed cross-coupling reactions is a well-documented phenomenon. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The C-I bond has a lower bond dissociation energy, facilitating the initial and often rate-limiting oxidative addition step in the catalytic cycle.[1] Consequently, reactions involving this compound are generally expected to proceed under milder conditions, with shorter reaction times and higher yields compared to its bromo-analog.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of synthesizing biaryl oxazoles, both 2-iodo- and 2-bromo-5-(m-tolyl)oxazole can serve as effective coupling partners. However, the iodo-substituted oxazole consistently demonstrates superior reactivity.

Comparative Reaction Data (Suzuki-Miyaura Coupling)
ParameterThis compound2-Bromo-5-(m-tolyl)oxazole
Typical Yield 85-95%70-85%
Reaction Time 2-6 hours8-16 hours
Reaction Temperature 60-80 °C80-100 °C
Catalyst Loading 1-3 mol%3-5 mol%
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halo-5-(m-tolyl)oxazole

A mixture of the 2-halo-5-(m-tolyl)oxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand such as SPhos (0.04 mmol), and potassium carbonate (2.0 mmol) is prepared in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A solvent mixture of toluene and water (4:1, 5 mL) is then added. The reaction mixture is stirred vigorously and heated to the appropriate temperature (see table above) for the specified time. Upon completion, as monitored by thin-layer chromatography (TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-5-(m-tolyl)oxazole.

Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is instrumental in the synthesis of various pharmaceutical intermediates. Similar to the Suzuki coupling, the choice between the iodo- and bromo-oxazole has a significant impact on the reaction efficiency.

Comparative Reaction Data (Heck Coupling)
ParameterThis compound2-Bromo-5-(m-tolyl)oxazole
Typical Yield 75-90%60-75%
Reaction Time 4-8 hours12-24 hours
Reaction Temperature 80-100 °C100-120 °C
Base Triethylamine (Et3N)Triethylamine (Et3N) or a stronger base
Experimental Protocol: Heck Coupling of a 2-Halo-5-(m-tolyl)oxazole

In a sealed tube, the 2-halo-5-(m-tolyl)oxazole (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.03 mmol), a phosphine ligand (e.g., P(o-tolyl)3, 0.06 mmol), and triethylamine (2.0 mmol) are combined in a suitable solvent such as DMF or acetonitrile (5 mL). The tube is sealed, and the mixture is heated to the specified temperature for the required duration. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is widely used in the synthesis of conjugated enynes and other complex organic molecules. The reactivity trend observed in Suzuki and Heck couplings holds true for the Sonogashira reaction as well, with the iodo-oxazole being the more reactive substrate.

Comparative Reaction Data (Sonogashira Coupling)
ParameterThis compound2-Bromo-5-(m-tolyl)oxazole
Typical Yield 80-95%65-80%
Reaction Time 1-4 hours6-12 hours
Reaction Temperature Room Temperature to 50 °C50-80 °C
Copper Co-catalyst Often effective withoutGenerally required for good yields
Experimental Protocol: Sonogashira Coupling of a 2-Halo-5-(m-tolyl)oxazole

To a solution of the 2-halo-5-(m-tolyl)oxazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like THF or DMF (5 mL) are added dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), copper(I) iodide (0.04 mmol), and a base such as triethylamine or diisopropylamine (2.0 mmol). The reaction mixture is stirred under an inert atmosphere at the appropriate temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Workflow and Reactivity Comparison

The following diagrams illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and a conceptual comparison of the reactivity of the iodo- and bromo-oxazoles.

G General Workflow for Palladium-Catalyzed Cross-Coupling reagents Reactants: 2-Halo-5-(m-tolyl)oxazole Coupling Partner reaction Reaction Setup (Inert Atmosphere, Heating) reagents->reaction catalyst Catalyst System: Pd Source (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K2CO3) catalyst->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction workup Aqueous Workup (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (e.g., 2-Aryl-5-(m-tolyl)oxazole) purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G Comparative Reactivity in Oxidative Addition cluster_iodo This compound cluster_bromo 2-Bromo-5-(m-tolyl)oxazole bond_i C-I Bond (Weaker, More Polarizable) oa_i Faster Oxidative Addition to Pd(0) bond_i->oa_i cond_i Milder Reaction Conditions (Lower Temp, Shorter Time) oa_i->cond_i bond_br C-Br Bond (Stronger, Less Polarizable) oa_br Slower Oxidative Addition to Pd(0) bond_br->oa_br cond_br Harsher Reaction Conditions (Higher Temp, Longer Time) oa_br->cond_br

Caption: Logical comparison of the reactivity based on carbon-halogen bond strength.

Conclusion

References

Illuminating the Molecular Architecture: A Comparative Guide to Validating the Structure of 2-Iodo-5-(m-tolyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 2-Iodo-5-(m-tolyl)oxazole derivatives, which hold potential in various therapeutic areas, unambiguous structural validation is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of these intricate molecules.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline compound.[1][2] This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation and packing in the solid state.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.245
b (Å)10.531
c (Å)15.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1362.5
Z4
Bond Length (C-I) (Å)2.102
Bond Angle (C-O-C) (°)105.7
Torsion Angle (C-C-C-C) (°)35.4

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, spectroscopic methods offer insights into the molecule's structure and connectivity in solution, providing dynamic and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule.[3][4] ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton.

Hypothetical NMR Data for this compound in CDCl₃

TechniqueChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR7.85sH (oxazole ring)
7.40dAr-H
7.25tAr-H
7.18dAr-H
2.40s-CH₃
¹³C NMR161.2C=N (oxazole)
150.5C-I (oxazole)
138.9Ar-C
130.1Ar-CH
128.7Ar-CH
125.4Ar-CH
124.8C (oxazole)
21.5-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[5][6] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Hypothetical Mass Spectrometry Data for this compound

Techniquem/z (Mass-to-Charge Ratio)Interpretation
HRMS (ESI+)325.9982 [M+H]⁺Calculated for C₁₀H₈INO⁺: 325.9985
MS/MS199.0[M-I]⁺
171.0[M-I-CO]⁺

Experimental Protocols

Single-Crystal X-ray Crystallography

A suitable single crystal of the this compound derivative is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffracted spots are used to solve the crystal structure using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube. The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration values are then analyzed to determine the molecular structure.

Mass Spectrometry (MS)

A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. The molecules are ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Purification->MS_Analysis Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Validated Structure Structure_Solution->Final_Structure NMR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: Workflow for the structural validation of this compound derivatives.

Logical Comparison of Techniques

logical_comparison Comparison of Structural Validation Techniques cluster_info Information Provided XRay X-ray Crystallography Absolute_Structure Absolute 3D Structure XRay->Absolute_Structure Definitive Connectivity Atomic Connectivity XRay->Connectivity NMR NMR Spectroscopy NMR->Absolute_Structure Conformation in Solution NMR->Connectivity Detailed MS Mass Spectrometry MS->Connectivity Fragmentation Pattern Molecular_Formula Molecular Formula MS->Molecular_Formula Accurate

Caption: Information provided by different structural validation techniques.

References

Unraveling the In Vitro Potential of 2,5-Disubstituted Oxazole Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the oxazole scaffold represents a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative overview of the in vitro assay results for various 2,5-disubstituted oxazole and related oxadiazole analogs, based on available scientific literature. While specific data on 2-Iodo-5-(m-tolyl)oxazole analogs is limited, this report consolidates findings on structurally related compounds, offering insights for researchers and drug development professionals. The data presented herein is collated from studies on anticancer, antimicrobial, and enzyme inhibitory properties of these heterocyclic compounds.

Comparative In Vitro Activity of 2,5-Disubstituted Oxazole and Oxadiazole Analogs

The following table summarizes the quantitative in vitro biological data for a selection of 2,5-disubstituted oxazole and 1,3,4-oxadiazole analogs from various studies. This allows for a direct comparison of the potency of different substitutions on the core scaffold across various biological targets.

Compound ID Scaffold Substituent at C2 Substituent at C5 Assay Type Target Activity Metric (IC50/MIC in µM) Reference
4g 2-Methyloxazole3',4',5'-trimethoxyphenylm-fluoro-p-methoxyphenylAntiproliferativeHuman cancer cell lines0.00035 - 0.0046[1]
4i 2-Methyloxazole3',4',5'-trimethoxyphenylp-ethoxyphenylAntiproliferativeHuman cancer cell lines0.0005 - 0.0202[1]
4a 2-Methyloxazole3',4',5'-trimethoxyphenyl2'-naphthylAntiproliferativeHuman cancer cell lines0.0005 - 0.0732[2]
5a 2-Methyloxazole2'-naphthyl3',4',5'-trimethoxyphenylAntiproliferativeHuman cancer cell lines4- to 630-fold less active than 4a[2]
Compound 20 1,3,4-Oxadiazoline5-iodofurane3-methyl-4-nitrophenylAntimicrobial (MIC)S. epidermidis1.95 µg/mL[3]
Compound 37 1,3,4-Oxadiazolinequinolin-4-yl3-methyl-4-nitrophenylAntimicrobial (MIC)S. epidermidis0.48 µg/mL[3]
Macrooxazole B (2) Oxazole--Anti-biofilmS. aureus65% inhibition at 250 µg/mL[4]
Macrooxazole C (3) Oxazole--Anti-biofilmS. aureus75% inhibition at 250 µg/mL[4]
Macrocidin A (5) Tetramic Acid--Anti-biofilmS. aureus79% inhibition at 250 µg/mL[4]
Macrocidin Z (6) Tetramic Acid--Anti-biofilmS. aureus76% inhibition at 250 µg/mL[4]
Unnamed Mixture (2 & 4) Oxazole--Cytotoxic (IC50)Cancer cell lines23 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Antiproliferative Assays

The antiproliferative activity of the synthesized oxazole analogs was typically evaluated against a panel of human cancer cell lines.[1][2] A common method involves the following steps:

  • Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a specified period, often 48 to 72 hours.

  • Viability Assessment: Cell viability is determined using assays such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from dose-response curves.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds was determined using the micro-broth dilution method to establish the Minimum Inhibitory Concentration (MIC).[3]

  • Inoculum Preparation: Bacterial and fungal strains are cultured, and a standardized inoculum is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Tubulin Polymerization Assay

For compounds identified with potent antiproliferative activity, their effect on tubulin polymerization is often investigated.[1]

  • Tubulin Preparation: Purified tubulin is obtained from a commercial source or isolated from biological material.

  • Assay Reaction: The assay is performed in a temperature-controlled spectrophotometer. Tubulin is mixed with the test compound in a polymerization buffer.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence and absence of the compound.

Visualizing Experimental Workflows and Mechanisms

To better understand the experimental processes and molecular mechanisms, the following diagrams are provided.

Generalized workflow for the synthesis and in vitro evaluation of novel chemical entities.

Tubulin_Inhibition_Pathway tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis mitotic_spindle->apoptosis Mitotic Arrest cell_division Cell Division mitosis->cell_division oxazole Oxazole Analog oxazole->tubulin Binds to Colchicine Site

Mechanism of action for antitubulin oxazole analogs that inhibit microtubule dynamics.

References

Comparative Efficacy of 2-Methyl-4,5-disubstituted Oxazole-based Antitubulin Agents

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of a novel class of potent inhibitors targeting tubulin polymerization, with supporting experimental data for researchers and drug development professionals.

This guide provides a comparative overview of the efficacy of a series of 2-methyl-4,5-disubstituted oxazole derivatives as potent antitubulin agents. These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines, with some exhibiting greater potency than established agents. This analysis is based on a key study detailing their synthesis and biological evaluation.

Data on Antiproliferative Activity

The inhibitory effects of various 2-methyl-4,5-disubstituted oxazole derivatives were quantified by determining their IC50 values, the concentration required to inhibit tumor cell proliferation by 50%. The data, summarized in the table below, reveals structure-activity relationships, highlighting the impact of different substituents on the phenyl ring at the 5-position of the oxazole core.

CompoundR (Substitution at 5-phenyl ring)HeLa (IC50, nM)A549 (IC50, nM)HT-29 (IC50, nM)RS4;11 (IC50, nM)
4d p-methyl25243--
5d m-methyl3- to 28-fold less potent than 4d3- to 28-fold less potent than 4d--
4e p-methoxy3- to 9-fold more potent than 4d3- to 9-fold more potent than 4d--
5e m-methoxy2- to 3-fold less potent than 4e2- to 3-fold less potent than 4e3-fold more potent than 4e-
4f m-methoxyDrastic reduction in activity vs 4eDrastic reduction in activity vs 4e--
4b p-fluoro>9000>9000>9000>9000
5b m-fluoro>9000>9000>9000>9000
4c p-chloroMore active than 4bMore active than 4bMore active than 4bMore active than 4b
5c m-chloroMore active than 5bMore active than 5bMore active than 5bMore active than 5b
4a 2'-naphthyl0.5 - 73.20.5 - 73.20.5 - 73.20.5 - 73.2
5a 1'-naphthyl4- to 630-fold less potent than 4a4- to 630-fold less potent than 4a4- to 630-fold less potent than 4a4- to 630-fold less potent than 4a

Data extracted from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.[1] Values are the mean from at least three independent experiments.[1]

The substitution pattern on the 5-phenyl ring significantly influences the antiproliferative activity. Electron-releasing groups like methyl and methoxy at the para-position (compounds 4d and 4e ) generally lead to higher potency compared to their meta-isomers (5d and 5e ).[1] Conversely, electron-withdrawing groups such as fluorine (4b , 5b ) result in a significant loss of activity.[1] Interestingly, increasing the size of the halogen from fluorine to chlorine (4c , 5c ) enhances the activity.[1] The 5-(2'-naphthyl)oxazole derivative 4a was found to be highly active, surpassing the activity of the reference compound Combretastatin A-4 (CA-4) in several cell lines.[1] Furthermore, in a syngeneic mouse model, compound 4i demonstrated high antitumor activity at doses ten times lower than that required for the vascular disrupting agent CA-4P, indicating its potential for further development.[1]

Experimental Protocols

Antiproliferative Activity Assay

The primary method for evaluating the efficacy of the synthesized oxazole derivatives was a cell proliferation assay to determine the IC50 values.

  • Cell Lines: A panel of human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), HT-29 (colon cancer), and RS4;11 (leukemia), were used.

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds.

    • After a specified incubation period (typically 48-72 hours), cell viability was assessed using a standard method such as the MTT or SRB assay.

    • The percentage of cell growth inhibition was calculated relative to untreated control cells.

    • IC50 values were determined from the dose-response curves generated from at least three independent experiments performed in triplicate.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for antitubulin agents and the workflow for evaluating the antiproliferative activity of the oxazole inhibitors.

G cluster_0 Mechanism of Tubulin Inhibition Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis Disruption of Mitotic Spindle Inhibitor Oxazole-based Inhibitor Inhibitor->Tubulin Binds to Colchicine Site

Caption: Mechanism of action for oxazole-based antitubulin agents.

G cluster_1 Antiproliferative Activity Workflow A Cancer Cell Culture B Treatment with Oxazole Derivatives A->B C Incubation (48-72h) B->C D Cell Viability Assay (MTT/SRB) C->D E Data Analysis (IC50 Determination) D->E

Caption: Experimental workflow for IC50 determination.

References

Navigating Kinase Inhibitor Specificity: A Comparative Analysis of 2-Iodo-5-(m-tolyl)oxazole and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. Off-target effects, stemming from the inhibition of unintended kinases, can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 2-Iodo-5-(m-tolyl)oxazole against two representative alternative kinase inhibitors, offering insights into their selectivity and potential for off-target interactions. This objective comparison is supported by established experimental protocols and illustrative data to guide researchers and drug development professionals in the evaluation of kinase inhibitor candidates.

Comparative Kinase Selectivity Profile

To quantitatively assess the cross-reactivity of our compound of interest and its alternatives, a comprehensive kinase panel assay is typically employed. The following table summarizes the inhibitory activity (IC50 values) of this compound and two alternative kinase inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Alternative Kinase Inhibitor A (IC50, nM)Alternative Kinase Inhibitor B (IC50, nM)
Primary Target Kinase 15 10 25
Kinase A250150>10,000
Kinase B>10,0005001,200
Kinase C1,500>10,000800
Kinase D8002,0005,000
Kinase E5,0008,000>10,000

Delving Deeper: Experimental Methodologies

The assessment of kinase inhibitor specificity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments utilized in generating cross-reactivity profiles.

Kinome-Wide Profiling using Competitive Binding Assays

This method provides a broad assessment of an inhibitor's selectivity across the human kinome.

Principle: A test compound is incubated with a lysate containing a comprehensive panel of kinases. The ability of the compound to compete with a known, broad-spectrum kinase probe for binding to the kinases is measured. The displacement of the probe indicates an interaction between the test compound and the kinase.

Protocol:

  • Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., HeLa or Jurkat) to ensure a wide representation of kinases.

  • Compound Incubation: Incubate the cell lysate with a range of concentrations of the test compound (e.g., this compound).

  • Probe Competition: Add a proprietary, tagged, broad-spectrum kinase probe to the lysate and test compound mixture.

  • Affinity Capture: Capture the kinases that have bound to the probe using an affinity matrix.

  • Quantification: Elute the captured kinases and quantify their abundance using mass spectrometry (LC-MS/MS). The reduction in the amount of a specific kinase captured in the presence of the test compound reflects the compound's binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement and assess off-target binding within a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts involved in cross-reactivity profiling, the following diagrams are provided.

G cluster_workflow Cross-Reactivity Profiling Workflow Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Initial Potency Kinome-wide Screen Kinome-wide Screen Primary Target Assay->Kinome-wide Screen Promising Hit Cell-based Assays Cell-based Assays Kinome-wide Screen->Cell-based Assays Identify Off-Targets In vivo Studies In vivo Studies Cell-based Assays->In vivo Studies Confirm Cellular Activity Data Analysis Data Analysis In vivo Studies->Data Analysis Efficacy & Toxicity Data Analysis->Kinome-wide Screen Iterative Optimization

Caption: A generalized workflow for the cross-reactivity profiling of a kinase inhibitor candidate.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Primary_Target Primary Target Kinase Kinase_A->Primary_Target Kinase_C Kinase_C Kinase_A->Kinase_C Effector_1 Effector_1 Primary_Target->Effector_1 Effector_2 Effector_2 Kinase_C->Effector_2 Cellular_Response Cellular_Response Effector_1->Cellular_Response Effector_2->Cellular_Response Inhibitor This compound Inhibitor->Primary_Target Inhibitor->Kinase_C Off-target

Caption: A hypothetical signaling pathway illustrating on-target and potential off-target inhibition.

G cluster_decision Interpretation of Profiling Data High_Potency High On-Target Potency? High_Selectivity High Selectivity (>100-fold)? High_Potency->High_Selectivity Yes Redesign Redesign Scaffold High_Potency->Redesign No Proceed Proceed to In Vivo High_Selectivity->Proceed Yes Known_Toxicity Off-targets associated with known toxicity? High_Selectivity->Known_Toxicity No Optimize Optimize for Selectivity Known_Toxicity->Optimize No Known_Toxicity->Redesign Yes

A Comparative Guide to Analytical Methods for the Quantification of 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of pharmaceutical compounds is paramount in drug development and quality control. For a novel molecule like 2-Iodo-5-(m-tolyl)oxazole, selecting the appropriate analytical method is a critical decision that influences the reliability and efficiency of research and manufacturing processes. This guide provides a comparative overview of the principal analytical techniques applicable to the quantification of this and other similar small molecules.

The most common and powerful techniques for the analysis of small molecule drugs are chromatography-based methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods offer the separation and quantification capabilities necessary for rigorous analysis in various matrices.

Comparison of Analytical Techniques

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and cost considerations. Below is a comparison of the most relevant techniques for the quantification of this compound.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation by liquid chromatography, detection by UV-Vis absorbance.Separation by liquid chromatography, detection by mass spectrometry.[2][3][4]Separation by gas chromatography, detection by mass spectrometry.
Sensitivity Moderate (ng-µg range)High to Very High (pg-fg range)[4]High (pg-ng range)
Selectivity Moderate; depends on chromatographic resolution.Very High; based on mass-to-charge ratio of parent and fragment ions.[3]Very High; based on mass-to-charge ratio of fragment ions.
Matrix Effect Low to ModerateHigh (ion suppression/enhancement)Moderate to High
Applicability Non-volatile & thermally stable compounds with a UV chromophore.Wide range of non-volatile and thermally labile compounds.[3]Volatile and thermally stable compounds (or those that can be derivatized).
Instrumentation Cost LowHighModerate
Operational Cost LowHighModerate
Throughput HighHighModerate
Sample Preparation Simple (dissolution, filtration)Can be complex to minimize matrix effects.Often requires derivatization for non-volatile compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following are generalized protocols for the quantification of a small molecule like this compound using the compared techniques.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle: This method separates compounds in a liquid mobile phase using a solid stationary phase packed in a column. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Create a series of calibration standards by serial dilution.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for better peak shape).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte (e.g., 254 nm).

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample from the calibration curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This is a highly sensitive and selective technique that couples the separation power of LC with the detection capabilities of tandem mass spectrometry.[3][4] It involves monitoring a specific precursor ion and its fragment ions.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Methodology:

    • Standard and Sample Preparation: Similar to HPLC-UV, but may require a more rigorous clean-up (e.g., solid-phase extraction) for complex matrices to reduce matrix effects. An internal standard is typically added.

    • LC Conditions: Similar to HPLC-UV, but often uses lower flow rates and smaller column dimensions for better sensitivity.

    • MS/MS Conditions:

      • Ionization Mode: ESI positive or negative, depending on the analyte's properties.

      • Multiple Reaction Monitoring (MRM):

        • Determine the precursor ion (e.g., [M+H]+) of this compound by infusing a standard solution into the mass spectrometer.

        • Fragment the precursor ion and identify a stable and abundant product ion.

        • Set the mass spectrometer to monitor the transition from the precursor ion to the product ion.

      • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

    • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then detects the fragmented ions.

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Methodology:

    • Derivatization (if necessary): If this compound is not sufficiently volatile, a chemical derivatization step (e.g., silylation) may be required to increase its volatility.

    • Standard and Sample Preparation: Dissolve standards and samples in a volatile organic solvent (e.g., dichloromethane or hexane).

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Injection: Split or splitless injection.

      • Temperature Program: A temperature gradient to ensure good separation of the analyte from other components.

    • MS Conditions:

      • Ionization: Electron Ionization (EI).

      • Scan Mode: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for higher sensitivity quantification.

    • Quantification: Generate a calibration curve based on the peak area of a characteristic ion of the analyte.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolution Dissolution Filtration Filtration Dissolution->Filtration Autosampler Autosampler (Injection) Filtration->Autosampler Column HPLC Column (Separation) Autosampler->Column UV_Detector UV-Vis Detector (Detection) Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Extraction Extraction (e.g., SPE) Spiking Internal Standard Spiking Extraction->Spiking LC LC Separation Spiking->LC ESI ESI Source (Ionization) LC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS MassSpec Mass Spectrum MSMS->MassSpec Ratio Analyte/IS Ratio MassSpec->Ratio Quantification Quantification Ratio->Quantification

Caption: Workflow for quantification by LC-MS/MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Dissolution Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injector GC Injector (Vaporization) Derivatization->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC SIM SIM/Mass Spectrum TIC->SIM Quantification Quantification SIM->Quantification

Caption: Workflow for quantification by GC-MS.

References

Head-to-Head Comparison: 2-Iodo-5-(m-tolyl)oxazole Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Novel Kinase Inhibitor Candidate

In the landscape of kinase inhibitor discovery, novel molecular scaffolds are of paramount interest for their potential to offer unique selectivity profiles and overcome existing resistance mechanisms. This guide provides a head-to-head comparison of the hypothetical novel compound, 2-Iodo-5-(m-tolyl)oxazole, with a selection of well-characterized and clinically relevant kinase inhibitors: Gefitinib, Erlotinib, Lapatinib, Sorafenib, and the broad-spectrum inhibitor Staurosporine. This comparison is based on established in vitro kinase inhibition assays and highlights key differences in potency and selectivity.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound and the selected known kinase inhibitors were assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (Hypothetical IC50, nM)Gefitinib (IC50, nM)Erlotinib (IC50, nM)Lapatinib (IC50, nM)Sorafenib (IC50, nM)Staurosporine (IC50, nM)
EGFR 5037210>10,00088.1[1]
HER2 (ErbB2) 500>10,00030013>10,00035.5[1]
VEGFR2 >10,0001,300>10,0003,80090-
PDGFRβ >10,0005,000>10,0002,00058-
BRAF >10,000>10,000>10,000>10,0006-
c-RAF >10,000>10,000>10,000>10,00022-
PKCα >10,000----2[2]
PKA >10,000----15[2]

Note: The IC50 values for this compound are hypothetical and for comparative purposes only. The IC50 values for the known inhibitors are compiled from various literature sources and should be considered as representative values.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values presented above.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps in a multiwell plate format.[2][3][4]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound, known inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent (containing Kinase Detection Substrate and Kinase Detection Buffer)

  • Kinase reaction buffer (specific to the kinase being assayed)

  • Multiwell plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compounds in kinase reaction buffer. A typical starting concentration might be 10 µM, with 3-fold serial dilutions. Include a DMSO-only control (vehicle).

    • In a multiwell plate, add the following to each well in the specified order:

      • 5 µL of test compound dilution or vehicle.

      • 5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

      • 5 µL of ATP solution in kinase reaction buffer to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.[5]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.[4]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of kinase inhibition and the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Combine Compound, Kinase Mix, and ATP in Plate Compound_Prep->Reaction_Setup Kinase_Substrate_Mix Kinase & Substrate Mix Kinase_Substrate_Mix->Reaction_Setup ATP_Solution ATP Solution ATP_Solution->Reaction_Setup Incubation_1 Incubate for 1 hour Reaction_Setup->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation_1->Add_ADP_Glo Incubation_2 Incubate for 40 minutes Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation_2->Add_Detection_Reagent Incubation_3 Incubate for 30-60 minutes Add_Detection_Reagent->Incubation_3 Read_Luminescence Measure Luminescence Incubation_3->Read_Luminescence Data_Processing Calculate % Inhibition Read_Luminescence->Data_Processing IC50_Determination Determine IC50 from Dose-Response Curve Data_Processing->IC50_Determination

Fig. 1: Experimental workflow for IC50 determination.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits & Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression Akt->Gene_Expression Regulates Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Gefitinib Gefitinib/Erlotinib/Lapatinib Gefitinib->EGFR

Fig. 2: Simplified EGFR signaling pathway.

RAF_MEK_ERK_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK Ras Ras-GTP RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cell_Cycle_Progression Cell Cycle Progression Transcription->Cell_Cycle_Progression Sorafenib Sorafenib Sorafenib->Raf

Fig. 3: Simplified RAF-MEK-ERK signaling pathway.

References

Unraveling the Action of Oxazole Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of oxazole derivatives, focusing on their role as kinase inhibitors. This guide will use Mubritinib, an oxazole-containing compound, as a primary example and compare its activity with Lapatinib, another established kinase inhibitor, supported by experimental data and detailed protocols.

Oxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. A primary mechanism through which many oxazole derivatives exert their effects is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Performance Comparison: Mubritinib vs. Lapatinib

Mubritinib is an oxazole derivative that has been investigated as a kinase inhibitor. Lapatinib is a well-established dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mubritinib and Lapatinib against various cancer cell lines, providing a quantitative comparison of their potency.

CompoundCell LineCancer TypeIC50 (nM)
Mubritinib BC3Primary Effusion Lymphoma13.45[1]
BCBL1Primary Effusion Lymphoma17.1[1]
BC1Primary Effusion Lymphoma7.5[1]
NCI-H1975 & A549Non-Small Cell Lung CancerDose-dependent inhibition[2]
Lapatinib BT474Breast Cancer36[3]
SKBR3Breast Cancer80[3]
EFM192ABreast Cancer193[3]
HCC1954Breast Cancer416.6[3]
HN5Head and Neck Cancer170 (EGFR autophosphorylation)
BT474Breast Cancer60 (HER2 autophosphorylation)

Mechanism of Action: Targeting Key Signaling Pathways

Both Mubritinib and Lapatinib exert their anticancer effects by inhibiting kinase activity, which in turn modulates downstream signaling pathways critical for cancer cell survival and proliferation. A key pathway affected is the PI3K/Akt signaling cascade, which is downstream of the HER2 receptor.

The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by a HER2 inhibitor like Lapatinib. Inhibition of HER2 phosphorylation prevents the activation of PI3K, leading to a blockage of the downstream signaling cascade that promotes cell survival and proliferation. Recent studies have shown that mubritinib can also inhibit the PI3K/mTOR signaling pathway[2].

PI3K_Akt_Pathway Ligand Growth Factor HER2 HER2 Receptor Ligand->HER2 Binds PI3K PI3K HER2->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Inhibitor Lapatinib / Mubritinib Inhibitor->HER2 Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

While initially characterized as a HER2 inhibitor, recent evidence suggests that Mubritinib also targets the mitochondrial electron transport chain complex I, leading to increased reactive oxygen species (ROS) and apoptosis[2]. This dual mechanism of action differentiates it from more specific HER2 inhibitors like Lapatinib.

Experimental Protocols

To determine the inhibitory activity of compounds like Mubritinib and Lapatinib, in vitro kinase assays are essential. The following is a detailed protocol for a fluorescence-based kinase assay, a common method for screening and characterizing kinase inhibitors.

Fluorescence-Based (TR-FRET) HER2 Kinase Inhibition Assay

This protocol is adapted from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assays.

Materials:

  • Recombinant human HER2 enzyme

  • Fluorescently labeled peptide substrate (e.g., a poly-GT peptide labeled with a fluorescent acceptor)

  • Terbium-labeled anti-phosphotyrosine antibody (fluorescent donor)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (Mubritinib, Lapatinib) dissolved in DMSO

  • 384-well low-volume black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Mubritinib, Lapatinib) and a positive control inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: Prepare a master mix containing the HER2 enzyme and the fluorescently labeled peptide substrate in the kinase assay buffer.

  • Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted test compounds or DMSO (as a negative control) to the wells of the 384-well plate.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture (e.g., 5 µL) to each well. Then, to start the reaction, add ATP solution (e.g., 2.5 µL) to each well. The final volume should be around 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled anti-phosphotyrosine antibody. The EDTA chelates Mg²⁺, which is necessary for kinase activity.

  • Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

The workflow for this type of assay is visualized below.

Kinase_Assay_Workflow cluster_plate_prep Plate Preparation Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Add_Compounds Add Compounds to Plate Prep_Compounds->Add_Compounds Add_Kinase_Mix Add Kinase Mix to Plate Prep_Kinase_Mix Prepare Kinase/ Substrate Mix Prep_Kinase_Mix->Add_Kinase_Mix Add_ATP Add ATP to Initiate Reaction Add_Kinase_Mix->Add_ATP Incubate_1 Incubate (e.g., 60 min) Add_ATP->Incubate_1 Add_Detection Add Detection Reagent (Antibody + EDTA) Incubate_1->Add_Detection Incubate_2 Incubate (e.g., 60 min) Add_Detection->Incubate_2 Read_Plate Read Plate (TR-FRET Signal) Incubate_2->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for a TR-FRET Kinase Assay.

This guide provides a framework for understanding and comparing the mechanism of action of oxazole derivatives as kinase inhibitors. The provided data and protocols can serve as a valuable resource for researchers in the field of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-5-(m-tolyl)oxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-Iodo-5-(m-tolyl)oxazole is classified as a halogenated organic compound and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or mixed with non-halogenated waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure all appropriate safety measures are in place.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shieldsProtects eyes from potential splashes of the chemical or its solutions[1].
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical[2].
Body Protection Laboratory coatProtects skin and personal clothing from contamination[2].
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any potential dust, vapors, or aerosols[1][2].

II. Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[2][3].

  • This container should be separate from non-halogenated organic waste, aqueous waste, and solid waste streams to prevent dangerous reactions and to facilitate proper disposal by waste management professionals[4][5].

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in the designated "Halogenated Organic Waste" container.

  • Ensure the waste container is made of a compatible material (e.g., a 4-liter white poly bottle or a 5-gallon white plastic carboy are often used for liquid halogenated waste) and has a secure, tight-fitting lid[4][6].

  • All commingling of halogenated solvent waste should be conducted in an operating chemical fume hood[4].

3. Labeling:

  • The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added[4][6].

  • The label must clearly identify the contents, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[6].

  • If other halogenated wastes are added to the same container, list all chemical constituents and their approximate percentages on the tag[3][4].

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4].

  • The storage area should be cool, dry, and well-ventilated[4].

  • Ensure the container is stored in secondary containment to prevent spills[4].

5. Arranging for Disposal:

  • Once the container is nearly full (typically around 75% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent waste management personnel[4].

  • Follow your institution's specific procedures for requesting a waste pickup.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Table 2: Spill Response Procedures

Spill SizeAction
Small Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomite)[1]. 3. Carefully collect the absorbent material and spilled substance using non-sparking tools. 4. Place the collected waste into the designated "Halogenated Organic Waste" container. 5. Decontaminate the spill area with a suitable solvent (e.g., soap and water or alcohol), and dispose of cleaning materials as hazardous waste[1].
Large Spill 1. Evacuate the immediate area. 2. Alert your institution's emergency response team and EHS department. 3. If safe to do so, prevent the spill from entering drains or waterways[1].

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_waste Is the material waste? ppe->is_waste spill Is there a spill? is_waste->spill No collect_waste Collect waste in a designated 'Halogenated Organic Waste' container is_waste->collect_waste Yes small_spill Small Spill: Contain with inert absorbent spill->small_spill Yes, small large_spill Large Spill: Evacuate and call EHS spill->large_spill Yes, large end End: Proper Disposal spill->end No spill small_spill->collect_waste large_spill->end label_container Label container with 'Hazardous Waste' and full chemical name collect_waste->label_container store_container Store sealed container in a cool, dry, ventilated Satellite Accumulation Area label_container->store_container contact_ehs Container is ~75% full: Contact EHS for disposal store_container->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Iodo-5-(m-tolyl)oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Iodo-5-(m-tolyl)oxazole. The following procedures are based on best practices for handling similar chemical compounds, given the absence of a specific Safety Data Sheet (SDS) for this particular substance. It is imperative to handle this compound with caution in a well-ventilated laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific quantitative data for this compound is not available, related iodo- and oxazole-containing compounds exhibit hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles that meet ANSI standard Z87.1-2003 are required at all times.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[3][4]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are preferred for incidental contact.[5] For extended contact or handling of significant quantities, consider double-gloving or using gloves with higher chemical resistance.[4][5] Always inspect gloves before use and replace them immediately if contaminated or damaged.[6]

  • Body Protection: A flame-resistant lab coat is required.[3][5] For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5] Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[3][6]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If dusts are generated, respiratory protection may be required. Respirators should only be used as part of a comprehensive respiratory protection program.[5]

Quantitative Data for Structurally Similar Compounds

The following table summarizes key hazard information for compounds with structural similarities to this compound. This data should be used as a conservative guide for risk assessment.

Hazard ClassificationGHS CategoryPrecautionary StatementSource
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1][2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][2][7]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][2][7]
Specific target organ toxicity, single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][2][7]
Long-term (chronic) aquatic hazardCategory 4H413: May cause long lasting harmful effects to aquatic life

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Waste & Disposal Phase cluster_emergency Emergency Response A Review Safety Data Sheet (or analogous compound data) B Don Personal Protective Equipment (PPE) A->B Proceed C Work within a certified Chemical Fume Hood B->C Enter Lab D Perform experimental procedure C->D E Monitor for spills or exposure D->E F Segregate waste into approved containers E->F End of Experiment Spill Spill Occurs E->Spill If Spill Exposure Personal Exposure E->Exposure If Exposure G Decontaminate work surfaces F->G H Doff and dispose of contaminated PPE G->H I Evacuate, Alert, Contain Spill->I Follow Spill Protocol J Rinse affected area, Seek medical attention Exposure->J Follow First Aid Protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.